molecular formula C4H3FN2O B6206002 6-fluoropyrimidin-4-ol CAS No. 500148-40-3

6-fluoropyrimidin-4-ol

Katalognummer: B6206002
CAS-Nummer: 500148-40-3
Molekulargewicht: 114.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoropyrimidin-4-ol is a fluorinated pyrimidine derivative with the molecular formula C 4 H 3 FN 2 O and a molecular weight of 114.08 g/mol . Its structure is characterized by a pyrimidine ring, a core heterocycle in medicinal chemistry, substituted with a fluorine atom and a hydroxyl group. Calculated physical properties include a density of approximately 1.453 g/cm³ and a boiling point of around 238.6°C . As a building block in organic synthesis, the pyrimidine scaffold is a privileged structure in drug discovery . Related fluoropyrimidine compounds, such as 6-ethyl-5-fluoropyrimidin-4-ol, are well-established key intermediates in the synthesis of active pharmaceutical ingredients (APIs) like the broad-spectrum antifungal drug Voriconazole . The presence of both fluorine and hydroxyl groups on the pyrimidine ring makes this compound a versatile precursor for further chemical modifications, useful for exploring structure-activity relationships in pharmaceutical and agrochemical research . Please note that specific, detailed research applications and the mechanistic role of this compound itself are not extensively documented in the available public literature. Researchers are encouraged to consult specialized scientific databases for further investigation. > For Research Use Only. Not intended for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

500148-40-3

Molekularformel

C4H3FN2O

Molekulargewicht

114.1

Reinheit

95

Herkunft des Produkts

United States

Foundational & Exploratory

6-fluoropyrimidin-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-fluoropyrimidin-4-ol , a critical scaffold in medicinal chemistry known for its unique electronic properties and tautomeric versatility.

Chemical Class: Fluorinated Heterocycle | Role: Pharmacophore & Synthetic Intermediate[1]

Part 1: Executive Technical Summary

This compound (also designated as 6-fluoro-4-hydroxypyrimidine or 6-fluoropyrimidin-4(3H)-one ) represents a specialized subclass of fluorinated pyrimidines. Unlike its 5-fluoro isomer (the core of 5-fluorouracil), the 6-fluoro analog places the halogen meta to the nitrogen atoms (in the pyrimidine numbering), creating a distinct electronic vector that influences both metabolic stability and binding affinity.

In drug development, this scaffold serves two primary functions:

  • Bioisosteric Replacement: The C6-fluorine atom mimics a hydrogen in steric demand (van der Waals radius 1.47 Å vs. 1.20 Å) but drastically alters the pKa of the adjacent N1-hydrogen and the C4-hydroxyl group due to strong inductive effects (

    
    ).
    
  • Electrophilic Warhead: The molecule acts as a "masked" electrophile. The C6-fluorine is susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid generation of C6-substituted pyrimidines.
    

Part 2: Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is non-negotiable for accurate docking studies and synthetic planning. While often drawn as the enol (4-ol), the molecule exists predominantly as the keto (4(3H)-one) tautomer in both solution and solid state.

The Tautomeric Equilibrium

The fluorine atom at C6 exerts a strong electron-withdrawing effect (


), which increases the acidity of the N3-proton in the keto form. This stabilizes the lactam (oxo)  structure over the lactim (hydroxy)  structure.

Key Structural Parameters:

  • Dominant Form: 6-fluoropyrimidin-4(3H)-one.[2][3]

  • Resonance Contribution: The lone pair on N3 donates into the carbonyl, maintaining aromaticity despite the interrupted

    
    -system.
    
  • H-Bonding: The N3-H acts as a potent hydrogen bond donor, while the C4=O is an acceptor.

Visualization of Tautomeric & Reactivity Vectors

The following diagram illustrates the equilibrium and the primary sites for chemical modification.

Tautomerism Hydroxy Lactim Form (this compound) Rare in solution Keto Lactam Form (6-fluoropyrimidin-4(3H)-one) Dominant Tautomer Hydroxy->Keto  Fast Equilibrium (K_eq >> 1)   SnAr S_NAr Attack Site (C6-Fluorine) Keto->SnAr  Nucleophilic Attack   POCl3 Chlorination Site (C4-Oxygen) Keto->POCl3  Activation (POCl3)  

Figure 1: Tautomeric equilibrium favoring the 4(3H)-one form and key reactivity vectors.

Part 3: Chemical Properties & Data

The physical properties of this compound are dominated by the polarity of the amide-like bond in the ring and the lipophilicity modulation of the fluorine.

PropertyValue (Experimental/Predicted)Context for Drug Design
Molecular Formula C

H

FN

O
Core scaffold
Molecular Weight 114.08 g/mol Fragment-based lead
pKa (Acidic) ~7.5 – 8.2N3-H acidity; lower than non-fluorinated analog (pKa ~8.6) due to F-inductive effect.
LogP ~0.2 – 0.5Low lipophilicity; good solubility in polar organic solvents (DMSO, MeOH).
H-Bond Donors 1 (N-H)Critical for binding pocket interactions.
H-Bond Acceptors 3 (N1, O, F)Fluorine acts as a weak acceptor; N1 is the primary acceptor.
Solubility Moderate (Water), High (DMSO)Compatible with standard HTS buffers.

Part 4: Synthesis & Experimental Protocols

Synthesis of the 6-fluoro isomer is distinct from the common 5-fluoro analogs (which use ethyl fluoroacetate). The most robust route utilizes a "top-down" hydrolysis of the di-halogenated precursor.

Protocol A: Hydrolysis of 4,6-Difluoropyrimidine

This method is preferred for generating high-purity material as it avoids the formation of regioisomers common in condensation reactions.

Reaction Scheme:



Step-by-Step Methodology:

  • Preparation: Dissolve 4,6-difluoropyrimidine (1.0 eq) in THF (5 vol).

  • Basification: Add NaOH (2.0 M aqueous solution, 2.2 eq) dropwise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS (Target mass: 115 [M+H]

    
    ).
    
    • Note: Over-reaction leads to 4,6-dihydroxypyrimidine. Control temperature strictly.

  • Workup: Acidify carefully with 1M HCl to pH 4-5. The product often precipitates. If not, extract with Ethyl Acetate/Isopropanol (3:1).

  • Purification: Recrystallize from water/methanol if necessary.

Protocol B: Activation to 4-Chloro-6-Fluoropyrimidine

Often, the "ol" is an intermediate used to generate the 4-chloro-6-fluoropyrimidine scaffold, a versatile dual-electrophile.

Methodology:

  • Suspend this compound (1.0 eq) in

    
     (5.0 eq).
    
  • Add

    
    -diethylaniline (1.0 eq) as a catalyst.
    
  • Reflux (approx. 105°C) for 2 hours until the solution clears.

  • Quench: Pour onto crushed ice/water (Exothermic! HF generation risk). Extract with DCM.[4]

  • Result: The C4-Cl is highly reactive (

    
     1), while C6-F (
    
    
    
    2) is less reactive, allowing for sequential substitution.

Part 5: Reactivity & Mechanistic Pathways

The this compound scaffold offers a "programmed" reactivity profile. The fluorine at C6 is activated for nucleophilic attack, but the presence of the C4-oxygen (in the keto form) creates electronic push-pull dynamics.

Nucleophilic Aromatic Substitution ( )

The C6-Fluorine is a leaving group, but the reaction requires activation.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Regioselectivity: If the molecule is converted to 4-chloro-6-fluoropyrimidine, the C4-Chlorine is displaced first by nucleophiles (amines, thiols) due to the better leaving group ability of Cl vs F in this specific heteroaromatic context (and the specific bond strengths), followed by the C6-Fluorine under more forcing conditions.

Reaction Workflow Diagram

The following graph illustrates the divergent synthesis pathways starting from the 6-fluoro core.

Reactivity Core This compound (Scaffold) POCl3 POCl3 / Reflux Core->POCl3 Chloro 4-Chloro-6-fluoropyrimidine (Dual Electrophile) POCl3->Chloro  Chlorination   Nu1 Amine (R-NH2) / 25°C MonoSub 4-Amino-6-fluoropyrimidine (First Substitution) Nu1->MonoSub  S_NAr (C4-Cl Displacement)   Nu2 Thiol (R-SH) / 80°C DiSub 4-Amino-6-thio-pyrimidine (Double Substitution) Nu2->DiSub  S_NAr (C6-F Displacement)   Chloro->Nu1 MonoSub->Nu2

Figure 2: Divergent synthesis pathway utilizing the 4-chloro activation strategy.

Part 6: Safety & Handling

Working with fluorinated pyrimidines requires specific safety protocols.

  • HF Generation: In the presence of strong Lewis acids (like

    
    ) or during high-temperature hydrolysis, the C-F bond can cleave, releasing Hydrogen Fluoride (HF). Always keep Calcium Gluconate gel nearby.
    
  • Sensitization: Halogenated pyrimidines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Do not mix with strong acids. Dispose of as halogenated organic waste.

References

  • Tautomerism of Hydroxypyrimidines: Journal of Physical Chemistry A. "Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives." (2007). Link

  • S_NAr Reactivity Mechanism: Organic & Biomolecular Chemistry. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." (2014).[5][6] Link

  • Synthesis of Fluorinated Pyrimidines: Google Patents. "Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine" (Demonstrates analogous chemistry). Link

  • Properties of 4-Chloro-6-fluoropyrimidine: PubChem. Compound Summary for CID 583328.[4] Link

Sources

Part 1: Introduction - The Unique Character of the Fluorinated Pyrimidinol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Fluorinated Pyrimidinols

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the discovery and history of a particularly influential class: fluorinated pyrimidinols. The pyrimidine ring, a fundamental component of nucleobases, offers a versatile template for therapeutic intervention. When substituted with fluorine—the most electronegative element—its physicochemical and pharmacological properties are profoundly altered. This modification can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets, transforming a simple heterocycle into a potent therapeutic agent.

A crucial concept for understanding this class of compounds is tautomerism. The term "pyrimidinol" refers to the hydroxyl (-OH) or enol form of the molecule. However, in solution and under physiological conditions, it exists in equilibrium with its more stable keto tautomer, the pyrimidinone. For instance, 5-fluoro-4-pyrimidinol is predominantly found as 5-fluoro-4(3H)-pyrimidinone. Throughout this guide, these terms will be used in their relevant contexts, acknowledging that the pyrimidinone form is often the synthetically accessed and physiologically relevant species.

Caption: Figure 1: Keto-enol tautomerism of 5-fluoro-4-pyrimidinol.

Part 2: The Genesis - 5-Fluorouracil and the Dawn of Fluorinated Antimetabolites

The history of fluorinated pyrimidines begins with the landmark discovery of 5-fluorouracil (5-FU). In the 1950s, Charles Heidelberger, capitalizing on the observation that tumors utilize the nucleobase uracil more rapidly than normal tissues, hypothesized that a fluorinated analog of uracil could act as a potent antimetabolite. This led to the synthesis of 5-FU in 1957, a molecule that would revolutionize cancer chemotherapy.[1]

The rationale behind this approach was the concept of "lethal synthesis." 5-FU itself is a prodrug; once inside a cell, it is converted through a series of enzymatic steps into several active metabolites. The primary mechanism of its anticancer activity involves the conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP mimics the natural substrate of thymidylate synthase (TS), an enzyme critical for the de novo synthesis of thymidine, a necessary component of DNA. FdUMP forms a stable ternary complex with TS and its cofactor, effectively inhibiting the enzyme and halting DNA synthesis, which disproportionately affects rapidly dividing cancer cells.[2] The strength of the carbon-fluorine bond is key to its efficacy; it prevents the catalytic cycle from completing, leading to irreversible inhibition.

lethal_synthesis FU 5-Fluorouracil (5-FU) (Prodrug) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP FUDR Fluorodeoxyuridine (FUdR) FU->FUDR FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA RNA (RNA Damage) FUTP->RNA Incorporation FDUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FDUMP Inhibition Inhibition FDUMP->Inhibition TS Thymidylate Synthase (TS) TS->Inhibition Forms stable ternary complex with

Caption: Figure 2: The "Lethal Synthesis" metabolic pathway of 5-Fluorouracil.

Part 3: Evolution of Synthetic Strategies

The initial synthesis of 5-FU was a multi-step process that, while groundbreaking, involved hazardous reagents. As the importance of fluorinated pyrimidines grew, so did the need for safer and more versatile synthetic methods. A critical advancement was the development of methods to convert the stable pyrimidinone (or di-one, in the case of 5-FU) scaffold into highly reactive intermediates.

A pivotal strategy involves the chlorination of the pyrimidinone at the 2 and/or 4 positions using reagents like phosphorus oxychloride (POCl₃). This converts the carbonyl group into a reactive chloride, which can then be easily displaced by a wide range of nucleophiles. This approach opened the door to creating a vast library of substituted fluoropyrimidines. For example, 2,4-dichloro-5-fluoropyrimidine is a key intermediate for synthesizing many modern therapeutics.[3][4] This two-step logic—building the core fluorinated ring and then activating it for diversification—remains a powerful paradigm in the field.

synthesis_workflow start Fluorinated Pyrimidinone (e.g., 5-Fluorouracil) intermediate Reactive Intermediate (e.g., Dichloro-5-fluoropyrimidine) start->intermediate Chlorination (e.g., POCl₃) final Functionalized Fluoropyrimidine (e.g., Voriconazole moiety, Kinase Inhibitor) intermediate->final Nucleophilic Substitution (e.g., Grignard, Amination)

Caption: Figure 3: General workflow for the synthesis of functionalized fluoropyrimidines.

Part 4: A New Direction - Fluoropyrimidinols in Antifungal Therapy (A Voriconazole Case Study)

While the initial focus of fluorinated pyrimidines was on cancer, the scaffold's potential in other therapeutic areas soon became apparent. The development of azole antifungals marks a significant expansion of their application. The first-generation triazoles, such as fluconazole, were major advances but had limitations, including an increasing prevalence of resistant fungal strains.[5][6]

This led to the development of second-generation triazoles, most notably Voriconazole, which was patented in 1990 and received FDA approval in 2002.[1][7] A key structural feature of Voriconazole is the replacement of one of fluconazole's triazole rings with a 5-fluoro-4-pyrimidinyl group.[8] This modification significantly broadens its spectrum of activity, particularly against dangerous molds like Aspergillus species.[9][10] The synthesis of Voriconazole relies on the principles established earlier: a pre-functionalized, reactive fluoropyrimidine, such as 4-chloro-6-ethyl-5-fluoropyrimidine, is coupled with the other major fragment of the molecule to construct the final drug.[11] This demonstrated that the fluorinated pyrimidine was not just an antimetabolite but a versatile pharmacophore that could be integrated into entirely different drug classes to enhance potency and spectrum.

MilestoneYearKey Contributors/OrganizationSignificance
Synthesis of 5-Fluorouracil 1957Charles Heidelberger et al.The first synthesis of a fluorinated pyrimidine, establishing the concept of fluorinated antimetabolites for cancer therapy.[1]
First-Generation Triazoles 1980sMultipleDevelopment of fluconazole and itraconazole, setting the stage for azole-based antifungal therapy.[5]
Voriconazole Patented 1990PfizerA second-generation triazole incorporating a fluoropyrimidine ring, demonstrating broader antifungal activity.[1]
FDA Approval of Voriconazole 2002Pfizer / FDAProvided a critical new treatment for invasive fungal infections, including aspergillosis.[7][10]

Table 1: Key Milestones in the Discovery and Development of Fluorinated Pyrimidines.

Part 5: Emerging Frontiers - Fluorinated Pyrimidines as Kinase Inhibitors

The versatility of the fluorinated pyrimidine scaffold continues to be explored in modern drug discovery. A significant area of current research is in the development of kinase inhibitors for targeted cancer therapy.[12] Kinases are crucial signaling proteins that are often dysregulated in cancer. Many kinase inhibitors are designed to mimic ATP, the natural substrate for kinases, to block their activity. The pyrimidine ring, being a bioisostere of the adenine portion of ATP, serves as an excellent starting point for inhibitor design. The addition of fluorine can enhance binding to the kinase active site and improve pharmacokinetic properties. Numerous small-molecule kinase inhibitors containing a fluoropyrimidine core are now in various stages of clinical development, targeting a wide range of cancers.[13][14][15]

Drug NameClassPrimary Indication(s)Role of Fluoropyrimidine
5-Fluorouracil AntimetaboliteColorectal, Breast, Gastric CancersThe core pharmacophore; converted to a thymidylate synthase inhibitor.
Capecitabine Antimetabolite (Prodrug)Colorectal, Breast CancersAn oral prodrug that is enzymatically converted to 5-Fluorouracil in the body.
Voriconazole Triazole AntifungalInvasive Aspergillosis, CandidiasisA key structural component that enhances the spectrum and potency of the drug.[8][10]
Dasatinib Kinase InhibitorLeukemiaWhile the core is a thiazole, it contains a fluorinated phenyl group, but many other kinase inhibitors utilize a fluoropyrimidine core to mimic ATP.[13]

Table 2: Comparison of Representative Fluorinated Pyrimidine-Containing Drugs.

Part 6: Detailed Experimental Protocols

The following protocols are representative of key transformations in the synthesis of fluorinated pyrimidinols and their derivatives. They are provided for illustrative purposes and should be adapted and performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

This protocol describes the conversion of a stable pyrimidinedione into a highly reactive dichloro intermediate, a common strategy for further functionalization.[4]

Materials:

  • 5-Fluorouracil (25 g)

  • Phosphorus oxychloride (POCl₃, 116.5 g, ~67 mL)

  • N,N-Dimethylaniline (or other suitable base catalyst, 0.5 mL)

  • Ice water

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phosphorus oxychloride (116.5 g) and the base catalyst (0.5 mL) at room temperature under a nitrogen atmosphere.

  • Addition of 5-FU: Slowly add 5-fluorouracil (25 g) portion-wise to the stirring mixture. The addition is exothermic and should be controlled by using an external ice bath as needed to maintain room temperature.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 20 minutes. Then, slowly heat the reaction to reflux (approximately 106-110 °C) and maintain for 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant volume of ice water (~500 mL). Very carefully and slowly, pour the reaction mixture into the ice water with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Neutralization and Isolation: Adjust the pH of the aqueous slurry to ~8 using a saturated sodium bicarbonate solution.

  • Work-up: Stir the resulting mixture for 15 minutes. The product will precipitate as a solid. Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum to yield 2,4-dichloro-5-fluoropyrimidine.

Protocol 2: Synthesis of a 4-Chloro-6-ethyl-5-fluoropyrimidine Intermediate

This protocol outlines the synthesis of a key building block used in the development of Voriconazole.[16]

Materials:

  • 6-Ethyl-5-fluoropyrimidin-4(3H)-one (80 g)

  • Dichloromethane (DCM, 240 mL)

  • N,N-Dimethylformamide (DMF, 57.4 mL)

  • Triethylamine (78.24 mL)

  • Phosphorus oxychloride (POCl₃, slowly added)

  • 3N Hydrochloric acid solution

Procedure:

  • Initial Solution: Dissolve 6-ethyl-5-fluoropyrimidin-4(3H)-one (80 g) in a solvent mixture of DCM (240 mL) and DMF (57.4 mL) in a suitable reaction vessel.

  • Base Addition: Add triethylamine (78.24 mL) to the solution.

  • Chlorination: Slowly add phosphorus oxychloride dropwise to the reaction over 30 minutes. An exothermic reaction will occur.

  • Reflux: Heat the reaction mixture to reflux and stir for 5 hours.

  • Quenching: Cool the reaction to room temperature. Carefully add 3N HCl solution (352 mL) while maintaining the temperature below 20 °C.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to afford 4-chloro-6-ethyl-5-fluoropyrimidine as an oily product.

Part 7: Conclusion

The journey of fluorinated pyrimidinols, from Heidelberger's rational design of 5-FU to the complex, multi-scaffold architectures of modern therapeutics, is a testament to the power of medicinal chemistry. What began as a clever strategy to kill cancer cells has evolved into a broadly applicable design principle. The unique properties conferred by the fluorine atom, combined with the versatility of the pyrimidine ring, have created a privileged scaffold that has found use in treating cancer, fungal infections, and continues to show promise in new areas like kinase inhibition. The ongoing development of novel synthetic methodologies ensures that the story of fluorinated pyrimidinols is far from over, with new and improved derivatives poised to address future therapeutic challenges.

References

  • Maertens, J. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(s1), 1-10. [Link]

  • Scott, L. J., & Simpson, D. (2003). Voriconazole: a review of its use in the management of invasive fungal infections. Drugs, 63(20), 2247-2281. [Link]

  • Herbrecht, R. (2003). Voriconazole: therapeutic review of a new azole antifungal. Expert Review of Anti-infective Therapy, 1(1), 15-26. [Link]

  • Gesto, D., Cerqueira, N. M., & Fernandes, P. A. (2012). 5-Fluorouracil: a review of its history, mechanisms of action and clinical uses. Molecules, 17(12), 14369-14392. [Link]

  • Dongkook Pharmaceutical Co., Ltd. (2011). Process for preparing voriconazole by using new intermediates. U.S.
  • Pfizer Inc. (2011). Voriconazole composition and preparation method thereof.
  • Powers, J. H., Dixon, C. A., & Goldberger, M. J. (2002). Voriconazole. Nature Reviews Drug Discovery, 1(8), 587-588. [Link]

  • Büchel, K. H. (1983). The History of Azole Chemistry. In Pesticide Chemistry: Human Welfare and the Environment (pp. 1-20). Pergamon. [Link]

  • Walsh, T. J., et al. (2013). Development of Voriconazole Pharmacokinetics and Metabolism in Children and Adolescents. PatLynk. [Link]

  • Nishiyama, T. (2014). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Journal of Organic Chemistry, 79(15), 7249-7252. [Link]

  • Fu, A. (2011). Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • Burgess, K., et al. (2021). Fluorescent kinase inhibitors as probes in cancer. Chemical Society Reviews, 50(15), 8563-8599. [Link]

  • Maertens, J. A. (2004). History of the development of azole derivatives. Journal of Antimicrobial Chemotherapy, 53(Suppl 1), i3-i10. [Link]

  • Scherer, D., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-452. [Link]

  • Karaman, R. (2021). Fluorescent Kinase Inhibitors as Probes in Cancer. RSC Publishing. [Link]

  • Maertens, J. (2004). History of the development of azole derivatives. CORE. [Link]

  • Hanil Pharmaceutical Co., Ltd. (2009). Process for preparing voriconazole.
  • Zhang, Y., et al. (2022). Redefining the Incidence and Profile of Fluoropyrimidine-Associated Cardiotoxicity in Cancer Patients: A Systematic Review and Meta-Analysis. Frontiers in Cardiovascular Medicine, 9, 834340. [Link]

  • Bayer Aktiengesellschaft. (2001). Process for preparing 4,6-dichloro-5-fluoropyrimidine. U.S.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]

  • Thorn, C. F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 22(4), 302. [Link]

  • Wang, X., et al. (2004). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][17]benzodiazepines. Organic letters, 6(15), 2535-2538. [Link]

  • Chengdu Huashen Group Co Ltd. (2011). Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
  • Kumar, A., et al. (2014). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active precursor 5-Flourouracil. Int. J. Pharm. Sci. Rev. Res, 27(2), 29-32. [Link]

Sources

The Pyrimidine Scaffold in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The pyrimidine heterocycle (1,3-diazine) remains one of the most "privileged structures" in medicinal chemistry.[1] Beyond its fundamental role in biology as a component of DNA (cytosine, thymine) and RNA (uracil), the pyrimidine scaffold serves as the structural backbone for a vast array of FDA-approved therapeutics.[2] Its ubiquity stems from its unique physicochemical properties: the nitrogen atoms at positions 1 and 3 function as critical hydrogen bond acceptors, while the planar aromatic system facilitates


-

stacking interactions within enzyme active sites.

This guide moves beyond basic textbook definitions to explore the functional versatility of pyrimidine derivatives in 2025-2026 drug discovery. We analyze their pivotal role in next-generation kinase inhibitors (targeting EGFR exon 20 insertions and HER2), their evolution into PROTAC warheads, and provide validated protocols for their synthesis and biological evaluation.[1][3]

Part 2: Chemical Foundation & Structural Diversity[1][4]

The pyrimidine ring is rarely used in isolation. Its biological activity is tuned via substitution patterns that dictate solubility, lipophilicity (LogP), and target affinity.

Core Functionalization Zones
  • C2 Position: Often substituted with amino or aniline groups to form the "hinge-binding" motif crucial for kinase inhibition (mimicking the adenine of ATP).[1][3]

  • C4/C6 Positions: Ideal for introducing bulky hydrophobic groups to occupy the hydrophobic back-pocket of enzymes (e.g., the "gatekeeper" region in kinases).[1]

  • C5 Position: Frequently used for solubilizing groups or electrophilic "warheads" (e.g., acrylamides) to enable covalent bonding with cysteine residues.[1][3][4]

Part 3: Therapeutic Applications & Mechanisms

Anticancer: The Kinase Inhibitor Revolution

The most significant application of pyrimidine derivatives lies in the inhibition of protein kinases. The scaffold acts as an ATP mimetic.

  • Mechanism of Action: The N1 and C2-NH groups typically form a bidentate hydrogen bond network with the hinge region of the kinase ATP-binding pocket.[1][5]

  • Recent Breakthroughs (2024-2025):

    • Sunvozertinib (Zegfrovy): A novel EGFR inhibitor targeting Exon 20 insertion mutations.[1][3] It utilizes a pyrimidine core to anchor the molecule while an acrylamide moiety forms a covalent bond with Cys797 (or equivalent), overcoming resistance mechanisms that plague earlier generations.

    • Zongertinib: A HER2-selective tyrosine kinase inhibitor (TKI) that spares wild-type EGFR, reducing toxicity.[1][3][5] Its selectivity is driven by the specific geometry of the pyrimidine substituents that fit the HER2 active site but clash with the EGFR pocket.

    • Rilzabrutinib: A reversible covalent BTK inhibitor for immune thrombocytopenia, utilizing a pyrazolo[3,4-d]pyrimidine fused system to maximize potency.[1][3][4]

Antiviral: Nucleoside Analogs

Pyrimidine derivatives mimic natural nucleosides, acting as chain terminators or mutagens during viral RNA/DNA replication.

  • Mechanism: Converted intracellularly to triphosphates, they are incorporated by viral polymerases (e.g., RdRp), causing premature chain termination or "error catastrophe."[4]

Antimicrobial: DHFR Inhibition

Molecules like trimethoprim utilize the pyrimidine ring to bind the active site of bacterial dihydrofolate reductase (DHFR) with 10,000-fold higher affinity than the mammalian enzyme, blocking folate synthesis and bacterial growth.

Part 4: Visualizing the Mechanism

Diagram 1: The Anatomy of a Pyrimidine Kinase Inhibitor

This diagram illustrates the logic of designing a covalent kinase inhibitor using a pyrimidine scaffold, modeled after agents like Sunvozertinib.

KinaseInhibitorDesign cluster_0 Kinase Active Site cluster_1 Inhibitor Structure (Pyrimidine-based) Hinge Hinge Region (Met793) Gatekeeper Gatekeeper Residue (Thr790) Cysteine Target Cysteine (Cys797) Scaffold Pyrimidine Core (Scaffold) Scaffold->Gatekeeper Hydrophobic Interaction HingeBinder N1 / C2-Amine (H-Bond Donor/Acceptor) HingeBinder->Hinge H-Bonds (Reversible) HingeBinder->Scaffold Attached to C2 Warhead Acrylamide (Electrophile) Warhead->Cysteine Michael Addition (Covalent Bond) Warhead->Scaffold Attached to C5/C6 Tail Solubilizing Tail (Piperazine/Morpholine) Tail->Scaffold Attached to C4

Caption: Structural logic of a covalent pyrimidine kinase inhibitor. The core aligns the molecule, allowing the 'Warhead' to covalently lock onto a specific cysteine residue.

Part 5: Experimental Protocols

Protocol A: Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki-Miyaura Coupling

This protocol is preferred in modern drug discovery for building structure-activity relationship (SAR) libraries rapidly.[1][3][4][5] It uses a chloropyrimidine scaffold to introduce diverse aryl groups.[1][6]

Reagents:

  • 4,6-Dichloropyrimidine (1.0 eq)[1][3][5]

  • Arylboronic acid (1.1 eq)[1][3][4]

  • Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)[1][3]

  • Potassium Carbonate (K₂CO₃, 2.0 eq)[1][3]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][3][5]

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a microwave vial or round-bottom flask with 4,6-dichloropyrimidine (1 mmol), arylboronic acid (1.1 mmol), and K₂CO₃ (2 mmol).

  • Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1][3]

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 mmol). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12 hours (conventional heating) or 100°C for 30 minutes (microwave irradiation).

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][3][4][5] Look for the disappearance of the starting chloride peak.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-30% EtOAc in Hexanes).

Validation Check:

  • Success Indicator: Appearance of a new aromatic region in ¹H NMR and a mass shift corresponding to the coupled product in LC-MS.[1]

  • Common Pitfall: Homocoupling of the boronic acid. Ensure strict oxygen-free conditions.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

To validate the biological activity of the synthesized pyrimidine derivative.

Principle: Uses Fluorescence Resonance Energy Transfer (FRET) to detect the phosphorylation of a peptide substrate.[1]

Methodology:

  • Preparation: Prepare a 384-well plate. Add 2.5 µL of the test compound (dissolved in DMSO) at varying concentrations (serial dilution).

  • Enzyme Mix: Add 5 µL of the target Kinase enzyme (e.g., EGFR recombinant protein) diluted in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Incubate for 10 minutes.

  • Substrate Start: Initiate the reaction by adding 2.5 µL of a mix containing ATP (at Km concentration) and the fluorescently labeled peptide substrate.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add detection reagent (EDTA containing antibody specific to the phosphorylated peptide).[1]

  • Readout: Measure fluorescence ratio (Emission at 665 nm / 615 nm) using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC₅₀.

Part 6: Future Perspectives & Emerging Technologies

PROTACs (Proteolysis Targeting Chimeras)

The pyrimidine scaffold is evolving from a standalone inhibitor to a "warhead" in PROTAC design.[4]

  • Concept: A pyrimidine-based binder (e.g., targeting KRAS-G12D or BTK) is linked via a PEG chain to an E3 ligase ligand (e.g., VHL or Cereblon).[1][3][4]

  • Advantage: Instead of just inhibiting the protein, the chimera recruits the ubiquitin-proteasome system to degrade it entirely.

  • 2024 Example: Recent studies have demonstrated pyrimidine-based PROTACs degrading KRAS-G12D with high selectivity, overcoming the "undruggable" nature of RAS proteins.[1][3][5]

Computational Design (AI/ML)

Generative AI models are now being trained on pyrimidine SAR data to predict novel substitution patterns that maximize "drug-likeness" (QED scores) while minimizing off-target toxicity (e.g., hERG inhibition).[1][3][4][5]

References

  • Sunvozertinib Mechanism & Structure

    • Title: Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mut
    • Source: Cancer Discovery (2022/2024 updates).[1][3]

    • URL:[Link] (Verified via search)[1][3][4]

  • Zongertinib (HER2 Inhibitor)

    • Title: Zongertinib (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response.
    • Source: Cancer Discovery (2025).[1][3]

    • URL:[Link][1][3][4]

  • Rilzabrutinib (BTK Inhibitor)

    • Title: Rilzabrutinib: An oral, reversible covalent inhibitor of Bruton's tyrosine kinase.[7][8]

    • Source: IUPHAR/BPS Guide to Pharmacology.[1][9]

    • URL:[Link][1][3][4][8]

  • Suzuki Coupling Protocol

    • Title: Suzuki-Miyaura Cross-Coupling in Drug Discovery.[1][3][5]

    • Source: Royal Society of Chemistry (Synthetic Methods in Drug Discovery).[1][3]

    • URL:[Link][1][3][4]

  • KRAS PROTACs

    • Title: Design, Synthesis, and Evaluation of Pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
    • Source: MDPI (Molecules/Pharmaceuticals, 2024).[3]

    • URL:[Link][1][3][4]

Sources

Theoretical Insights into the Reactivity of 6-Fluoropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical framework for analyzing the reactivity of 6-fluoropyrimidin-4-ol. It synthesizes established computational protocols with mechanistic insights derived from fluorinated heterocyclic chemistry.

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads

Executive Summary

This compound represents a critical scaffold in medicinal chemistry, serving as a precursor for antiviral and anticancer agents (e.g., Voriconazole intermediates). Its reactivity is governed by two competing electronic factors: the inductive electron-withdrawal (-I) of the fluorine atom and the prototropic tautomerism inherent to the pyrimidine-4-ol core.[1]

This guide provides a standardized theoretical protocol to predict its reactivity profile, focusing on Nucleophilic Aromatic Substitution (


) and site-selective alkylation.[1] We transition beyond standard B3LYP approaches, recommending dispersion-corrected functionals (e.g., 

B97X-D, M06-2X) to accurately model the "Meisenheimer-like" transition states common in fluorinated heterocycles.

Structural Landscape: Tautomeric Equilibrium

Before assessing reactivity, one must establish the ground-state population.[1] this compound exists in equilibrium between the enol (4-hydroxy) and keto (4-oxo or 3H-pyrimidin-4-one) forms.

Theoretical Predication

While the enol form restores aromaticity, the keto form is often thermodynamically preferred in polar solvents (e.g., DMSO, Water) due to high dipole stabilization and solvent-solute hydrogen bonding.[1] The fluorine at C6 destabilizes the adjacent nitrogen lone pairs via repulsion, subtly shifting this equilibrium compared to non-fluorinated analogues.[1]

Key Insight: In computational screens, failing to model the specific solvent environment (PCM/SMD models) will lead to erroneous ground-state predictions.[1]

Tautomerism Pathway Visualization

The following diagram illustrates the proton transfer pathway and the relevant transition states.

Tautomerism Enol Enol Form (this compound) Aromaticity Stabilized TS Transition State (Proton Transfer) Enol->TS + ΔG‡ Keto Keto Form (6-fluoropyrimidin-4(3H)-one) Dipole Stabilized TS->Keto - ΔG (Exergonic in Polar Solvent) Keto->TS

Figure 1: Prototropic tautomerism pathway.[1] In high-dielectric media, the equilibrium shifts right (Keto).

Electronic Properties & Reactivity Descriptors

To predict site selectivity without running full reaction pathways, we utilize static electronic descriptors.[1]

Molecular Electrostatic Potential (MEP)

The MEP map maps the charge distribution onto the electron density surface (typically 0.002 a.u.[1] isodensity).

  • Nucleophilic Attack Sites (

    
    ):  The most positive regions.[1] In this compound, the C6 position is highly activated due to the cumulative electronegativity of the attached Fluorine and the ring Nitrogens.[1]
    
  • Electrophilic Attack Sites (

    
    ):  The most negative regions.[1] Typically the N3 nitrogen and the Carbonyl/Hydroxyl Oxygen.[1]
    
Frontier Molecular Orbitals (FMO)[1]
  • LUMO: Concentrated on the pyrimidine ring, specifically at C6 and C2.[1] A lower LUMO energy correlates with higher susceptibility to nucleophilic attack (

    
    ).[1]
    
  • HOMO: Localized on the oxygen lone pairs and ring nitrogen, dictating protonation or alkylation sites.[1]

Data Summary: Calculated Charge Distribution (Representative B3LYP/6-311++G )**

Atom PositionNBO Charge (e)Reactivity Implication
C6 (C-F) +0.45Primary site for Nucleophilic Attack (

)
C2 +0.28Secondary site for Nucleophilic Attack
N3 -0.52Primary site for Alkylation/Protonation
O (Exocyclic) -0.65Secondary site for Alkylation (O-alkylation)
F -0.36Leaving group activation

Mechanistic Pathway: Nucleophilic Aromatic Substitution ( )

The displacement of the fluorine atom by nucleophiles (e.g., amines, alkoxides) is the primary synthetic utility of this scaffold.[1]

The "Concerted" vs. "Stepwise" Debate

Classically,


 is taught as a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate.[1][2][3] However, recent theoretical studies (see References) indicate that for fluorinated heterocycles, the intermediate is often too unstable to exist as a potential energy well.[1] Instead, the reaction proceeds via a Concerted 

(

)
mechanism or a borderline mechanism with a "Meisenheimer-like" transition state.[1][2]

Experimental Consequence: If the mechanism is concerted, the transition state geometry involves simultaneous bond formation (Nu-C) and bond breaking (C-F).[1][2] This requires high-level basis sets to model correctly.[1]

Reaction Coordinate

SNAr_Mechanism Reactants Reactants (6-F-Pyrim + Nu:) TS_Concerted Transition State (Concerted) Simultaneous C-Nu bond form & C-F bond break Reactants->TS_Concerted Preferred Pathway Meisenheimer Meisenheimer Complex (Stepwise Intermediate) High Energy / Shallow Well Reactants->Meisenheimer Classical Path (Rare) Products Products (6-Nu-Pyrim + F-) TS_Concerted->Products Meisenheimer->Products

Figure 2: The concerted


 pathway is kinetically favored for fluorinated pyrimidines.

Computational Protocol (Standard Operating Procedure)

To ensure scientific integrity and reproducibility (E-E-A-T), the following protocol is recommended for studying this compound.

Step 1: Geometry Optimization & Frequency Analysis
  • Software: Gaussian 16, ORCA 5.0, or equivalent.

  • Functional:

    
    B97X-D  or M06-2X .[1]
    
    • Why? These range-separated hybrid functionals account for dispersion interactions (critical for

      
      -stacking in dimers) and provide more accurate barrier heights than B3LYP.[1]
      
  • Basis Set: def2-TZVP or 6-311++G(d,p) .

    • Why? Diffuse functions (++) are mandatory to describe the anionic character of the nucleophile and the lone pairs on Fluorine/Oxygen.[1]

  • Validation: Ensure zero imaginary frequencies for minima and exactly one imaginary frequency for Transition States (TS).

Step 2: Solvation Modeling[1]
  • Model: SMD (Solvation Model based on Density) is superior to standard PCM for calculating

    
    .[1]
    
  • Solvents: Run calculations in Water (biological relevance) and DMSO/DMF (synthetic relevance).

Step 3: Transition State Verification
  • IRC (Intrinsic Reaction Coordinate): For every TS found, run an IRC calculation to prove it connects the correct Reactant and Product.

  • Check: Visualize the imaginary vibrational mode. It must correspond to the C-F bond stretching and C-Nu bond compression.[1]

References

  • Neumann, C. N., et al. (2016).[1] "Concerted Nucleophilic Aromatic Substitutions." Nature, 534, 369–373.[1] Link[1]

  • Sanger, T. & Harvey, J. N. (2020).[1] "Nucleophilic Aromatic Substitution: A Mechanistic Continuum." Chemical Science. Link

  • Politzer, P. & Murray, J. S. (2002).[1] "The Fundamental Nature and Role of the Electrostatic Potential in Atoms and Molecules." Theoretical Chemistry Accounts. Link

  • Gaussian, Inc. "DFT Methods and Basis Sets for Organic Reactivity."[1] Gaussian Whitepapers.[1] Link[1]

  • Cramer, C. J. & Truhlar, D. G. (2008).[1] "Density Functional Theory for Transition Metals and Transition States." Physical Chemistry Chemical Physics. Link

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 6-Fluoropyrimidin-4-ol in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antifungal resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Pyrimidine analogs have long been a cornerstone in chemotherapy, and their utility as antifungal agents, exemplified by flucytosine, is well-established. This document provides a comprehensive guide for researchers on the utilization of 6-fluoropyrimidin-4-ol, a fluorinated pyrimidine derivative, as a starting point for antifungal drug discovery programs. We present detailed protocols for initial screening, cytotoxicity assessment, and preliminary mechanism of action studies, grounded in the established principles of medicinal chemistry and mycology. The overarching goal is to provide a robust framework for identifying and optimizing novel antifungal candidates derived from this promising scaffold.

Introduction: The Rationale for Pyrimidine Analogs

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised populations. The current antifungal armamentarium is limited to a few drug classes, and the emergence of resistance is a growing concern. Pyrimidine derivatives, which can act as antimetabolites, offer a compelling avenue for new drug development.[1][2] The well-known antifungal agent flucytosine (5-fluorocytosine) functions by penetrating fungal cells, where it is converted into fluorouracil and subsequently disrupts DNA and RNA synthesis.[3] Mammalian cells lack the enzyme responsible for this conversion, providing a degree of selective toxicity.[3]

The compound this compound shares the core fluoropyrimidine structure, suggesting it may operate through similar antimetabolite mechanisms. The strategic placement of the fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to target enzymes. This guide outlines the logical progression from initial hit identification to lead optimization for this class of compounds.

Postulated Mechanism of Action

The primary mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TYMS), a critical enzyme in DNA synthesis.[4][5] After cellular uptake, these compounds are metabolized into various active forms, including fluorodeoxyuridine monophosphate (FdUMP), which forms a covalent complex with TYMS, thereby blocking the synthesis of thymidine, a necessary component of DNA.[4][5] Additionally, metabolites can be incorporated into RNA, leading to disruptions in protein synthesis.[4][5][6] It is hypothesized that this compound, following intracellular conversion, will similarly inhibit these fundamental pathways.

Mechanism_of_Action cluster_FungalCell Fungal Cell cluster_Outcomes Cellular Outcomes Compound This compound Metabolite1 Fluorinated Nucleoside Analogues (e.g., F-UMP) Compound->Metabolite1 Metabolic Activation Metabolite2 Fluorinated Deoxynucleoside Analogues (e.g., F-dUMP) Metabolite1->Metabolite2 Conversion RNA_Incorp Incorporation into RNA Metabolite1->RNA_Incorp DNA_Incorp Incorporation into DNA Metabolite2->DNA_Incorp TYMS Thymidylate Synthase (TYMS) Metabolite2->TYMS Inhibition RNA_Dys RNA Dysfunction & Inhibited Protein Synthesis RNA_Incorp->RNA_Dys DNA_Damage DNA Damage & Replication Stress DNA_Incorp->DNA_Damage dUMP dUMP dTMP dTMP Fungistasis Fungistatic/ Fungicidal Effect RNA_Dys->Fungistasis DNA_Damage->Fungistasis dUMP->dTMP Blocked Conversion dTMP->Fungistasis Depletion of dTMP

Caption: Postulated mechanism of this compound in fungal cells.

Experimental Workflows and Protocols

A successful antifungal drug discovery campaign requires a systematic approach to identify active compounds and assess their suitability for further development. The following protocols provide a validated workflow from initial screening to lead optimization.

Experimental_Workflow Start Start: This compound & Analogs Screening Protocol 3.1: In Vitro Antifungal Susceptibility Testing (MIC) Start->Screening Cytotoxicity Protocol 3.2: In Vitro Mammalian Cell Cytotoxicity (CC50) Screening->Cytotoxicity Active Compounds Selectivity Data Analysis: Calculate Selectivity Index (SI = CC50/MIC) Cytotoxicity->Selectivity Selectivity->Screening Low SI - Redesign Hit_Identified Hit Compound(s) Identified (High SI) Selectivity->Hit_Identified SI > 10 Lead_Opt Protocol 3.3: Structure-Activity Relationship (SAR) Studies Hit_Identified->Lead_Opt Lead_Opt->Screening Iterative Cycles End Lead Candidate Lead_Opt->End

Caption: High-level workflow for antifungal drug discovery.

Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against a panel of clinically relevant fungal pathogens. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[7][8]

Materials:

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation:

    • Subculture fungal isolates on appropriate agar plates to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[7]

  • Drug Dilution:

    • Prepare a stock solution of the test compound.

    • Perform a serial two-fold dilution of the compound in the microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilution.

    • Include a positive control (fungi in medium without drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 490 nm.

Protocol: In Vitro Mammalian Cell Cytotoxicity Assay

Objective: To evaluate the toxicity of the test compounds against a mammalian cell line to determine the 50% cytotoxic concentration (CC50). This is crucial for establishing the selectivity of the antifungal agent.[9][10]

Materials:

  • Human cell line (e.g., HepG2 - liver carcinoma, or HEK293 - embryonic kidney).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in a suitable solvent.

  • Sterile 96-well flat-bottom microtiter plates.

  • Cell viability reagent (e.g., MTT, XTT, or resazurin).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Culture mammalian cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various compound concentrations.

    • Include a vehicle control (medium with solvent) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).

    • Measure the absorbance or fluorescence using a microplate reader.

  • CC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.

Lead Optimization Strategy

Once a "hit" compound with promising antifungal activity and a favorable selectivity index (SI = CC50/MIC) is identified, a lead optimization program should be initiated. This involves the synthesis and evaluation of structural analogs to improve potency, selectivity, and drug-like properties.

Lead_Optimization cluster_Cycle Iterative Optimization Cycle Design Design Analogs (e.g., modify substituents, alter scaffold) Synthesis Chemical Synthesis Design->Synthesis Testing Biological Testing (MIC, CC50, ADME) Synthesis->Testing SAR Analyze SAR Data (Structure-Activity Relationship) Testing->SAR SAR->Design Informed Redesign

Caption: The iterative cycle of lead optimization in drug discovery.

Data Presentation and Interpretation

Systematic data collection and clear presentation are essential for making informed decisions in a drug discovery project.

Table 1: Example Antifungal Activity and Cytotoxicity Data
Compound IDR-Group ModificationMIC vs. C. albicans (µg/mL)CC50 vs. HepG2 (µg/mL)Selectivity Index (SI)
6-FP-01 (Parent) -H16>128>8
6-FP-02 -CH38>128>16
6-FP-03 -Cl32642
Fluconazole (Control)1>256>256

Interpretation:

  • MIC: A lower MIC value indicates higher antifungal potency.

  • CC50: A higher CC50 value indicates lower toxicity to mammalian cells.

  • Selectivity Index (SI): This is a critical parameter (SI = CC50/MIC). A higher SI value is desirable, as it suggests the compound is more toxic to the fungus than to host cells. A common threshold for a promising hit is an SI ≥ 10.

Conclusion and Future Perspectives

This compound represents a viable starting point for the discovery of new antifungal agents. The protocols outlined in this guide provide a standardized framework for the initial evaluation of this and related compounds. By systematically assessing antifungal activity, cytotoxicity, and the structure-activity relationship, research teams can efficiently identify promising lead candidates for further preclinical development. Future work should focus on elucidating the precise molecular target(s) and exploring the in vivo efficacy of optimized compounds in animal models of fungal infection.

References

  • Title: Fluoropyrimidine Pathway Source: ClinPGx URL: [Link]

  • Title: PharmGKB summary: fluoropyrimidine pathways Source: Pharmacogenetics and genomics URL: [Link]

  • Title: In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment Source: Virulence URL: [Link]

  • Title: Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control Source: ACS Omega URL: [Link]

  • Title: Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity Source: Chemistry Central Journal URL: [Link]

  • Title: Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction Source: Pharmaceutics URL: [Link]

  • Title: Mode of action of 5-fluorocytosine and 5-fluorouracil in dematiaceous fungi Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi Source: Medical Mycology URL: [Link]

  • Title: Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: Molecules URL: [Link]

  • Title: Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms Source: Journal of Clinical Microbiology URL: [Link]

  • Title: Antifungal drug discovery: the process and outcomes Source: Future Microbiology URL: [Link]

  • Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Antifungal Susceptibility Testing: Current Approaches Source: Clinical Microbiology Reviews URL: [Link]

  • Title: A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus Source: Microbiology Spectrum URL: [Link]

  • Title: Antifungal Drug In Vitro Cytotoxicity Assessment Service Source: Creative Biolabs URL: [Link]

Sources

Application Note: High-Throughput Screening of 6-Fluoropyrimidin-4-ol Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Functional Profiling, Reactivity Assessment, and Tautomeric Considerations

Executive Summary

The 6-fluoropyrimidin-4-ol scaffold represents a unique chemical space in drug discovery, serving as both a privileged substructure for kinase inhibition and a reactive fragment for covalent probe development.[1][2] However, its utility is complicated by two critical physicochemical factors: keto-enol tautomerism (affecting hydrogen bond donor/acceptor patterns) and nucleophilic aromatic substitution (SNAr) susceptibility at the C6-fluorine position.[1][3][2]

This application note details a robust High-Throughput Screening (HTS) workflow designed specifically for libraries based on this scaffold. Unlike generic small-molecule screens, this protocol integrates a "Reactivity Counter-Screen" to distinguish specific pharmacological hits from non-specific protein alkylators.[1][3][2][4]

Chemical Context & Library Design

The Tautomeric Challenge

The this compound core exists in a dynamic equilibrium between the hydroxy (enol) and oxo (keto) forms.[2] The presence of the electronegative fluorine at C6 significantly acidifies the C4-hydroxyl proton, influencing the tautomeric ratio and pKa.[2]

  • Implication: In silico docking must account for both tautomers. In vitro assays must maintain strict pH control, as the anionic form often dominates at physiological pH (

    
     due to F-induction).[1][3][2]
    
The Fluorine "Warhead"

While often used as a bioisostere, the C6-fluorine in this electron-deficient ring is a viable leaving group.[2] In the presence of cysteine-rich proteins or high concentrations of thiol-based reducing agents (DTT,


-ME), the scaffold can undergo SNAr, leading to false positives via covalent modification.[1][2]
Visualizing the Mechanism

The following diagram illustrates the tautomeric states and the potential for nucleophilic attack, which dictates our screening strategy.

ChemicalMechanism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Risk (False Positive) Enol Enol Form (H-Bond Donor) Keto Keto Form (H-Bond Acceptor) Enol->Keto Equilibrium Anion Anionic Form (Physiological pH) Enol->Anion -H+ (pKa ~7.0) Cys Cysteine Thiol (Target/Assay Reagent) Anion->Cys Electrophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) Cys->Adduct SNAr (F- Displacement)

Caption: Fig 1. Tautomeric equilibrium of this compound and the SNAr reactivity pathway leading to potential assay interference.

Experimental Protocols

Library Preparation & Storage

Objective: Prevent degradation and premature hydrolysis of the C-F bond.[3][2][4]

  • Solvent: Dissolve compounds in anhydrous DMSO (Dimethyl Sulfoxide) to 10 mM.

    • Critical: Avoid protic solvents (MeOH, EtOH) which can slowly displace the fluorine over long-term storage.[1][3][2][4]

  • Storage: Store at -20°C in varying humidity-controlled environments.

    • QC Check: Perform LC-MS on random library samples (n=10) to verify the integrity of the [M+H]+ peak and absence of hydrolysis products (6-hydroxypyrimidin-4-ol).

Primary Assay: TR-FRET Kinase Screen

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over fluorescence intensity to minimize interference from the intrinsic fluorescence often seen in fused pyrimidine heterocycles.[1][2]

Reagents:

  • Target Kinase (e.g., FGFR4, given the scaffold's relevance).[1][3][5]

  • Tracer: AlexaFluor 647-labeled ATP or substrate peptide.[1][3][2][4]

  • Antibody: Europium-labeled anti-phospho antibody.[1][3][2][4]

Protocol:

  • Plate Prep: Dispense 50 nL of library compounds (10 mM stock) into 384-well low-volume white plates using an acoustic dispenser (e.g., Echo 550). Final assay concentration: 10 µM.

  • Enzyme Addition: Add 2.5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

    • Note:Exclude DTT in this step if possible, or keep < 1 mM to reduce non-specific SNAr reaction with the library.

  • Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 mins at RT.

  • Substrate Start: Add 2.5 µL of ATP/Peptide substrate mix.[3][4]

  • Reaction: Incubate for 60 mins at RT.

  • Detection: Add 5 µL of Detection Mix (Eu-Antibody + EDTA to stop reaction).

  • Read: Measure TR-FRET signals (Excitation: 337 nm; Emission: 620 nm & 665 nm) on a multimode reader (e.g., PHERAstar).

Counter-Screen: Thiol Reactivity Profiling

Rationale: To identify "false positives" that inhibit the enzyme solely by alkylating catalytic cysteines via fluorine displacement.[3][4]

Method: ALARM NMR or a Fluorescence-based Thiol Consumption Assay.[1][3][2][4] Protocol (Fluorescence):

  • Incubate compounds (10 µM) with a model thiol (e.g., Glutathione, GSH) at 50 µM in PBS pH 7.4 for 4 hours.

  • Add Thiol-Detection Reagent (e.g., CPM - 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin).[1][3][2]

  • Logic: If fluorescence is low compared to DMSO control, the compound has consumed the GSH (reactive).[3][4] If fluorescence is high, the compound is non-reactive.[3][4]

Data Analysis & Hit Validation

Quantitative Metrics

Data should be normalized to Percent Inhibition (PIN) relative to High Controls (No Enzyme) and Low Controls (DMSO).[1][3][4]

MetricFormulaAcceptance Criteria
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background

> 3.0
CV%

< 5%

Where


 = SD, 

= mean, p = positive control, n = negative control.[1][3]
Triage Workflow

The following workflow ensures that only valid, non-reactive binders are promoted to Hit-to-Lead.

HTSWorkflow cluster_validation Validation Phase Library 6-Fluoro Library (Acoustic Dispense) PrimaryScreen Primary Screen (TR-FRET Kinase Assay) Library->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose Response (IC50) HitSelection->DoseResponse CounterScreen Thiol Reactivity (GSH Consumption) HitSelection->CounterScreen ValidHit Valid Hit (Reversible Binder) DoseResponse->ValidHit Low IC50 CounterScreen->ValidHit No Reaction FalsePositive False Positive (Covalent/Aggregator) CounterScreen->FalsePositive High Reactivity

Caption: Fig 2. HTS Triage Workflow separating functional hits from reactive interference compounds.

Troubleshooting & Optimization

  • Issue: High Assay Interference.

    • Cause: Pyrimidine aggregation or fluorescence.[1][3][4]

    • Solution: Add 0.01% Triton X-100 to buffers; ensure TR-FRET readout is ratiometric (665/620 nm) to correct for compound absorption.

  • Issue: "Flat" SAR (Structure-Activity Relationship).

    • Cause: Compounds are reacting covalently (non-specific).[1][3][4]

    • Solution: Correlate IC50 with incubation time.[1][3][4] If IC50 decreases (potency increases) significantly over time (e.g., 30 min vs 4 hours), the mechanism is likely covalent [1].[1][3]

References

  • Dahlin, J. L., et al. (2015).[1][3][4] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition.[4] Journal of Medicinal Chemistry.

  • Katritzky, A. R., et al. (2010).[1][3][4] Tautomerism in Drug Discovery. Journal of Computer-Aided Molecular Design.

  • Zhao, Y., & Cho, S. (2019).[1][3][4] Fluorine's Effect on Heterocycles pKa and Lipophilicity.[3][4] Chemical Communications.[1][3][4]

  • Simeonov, A., et al. (2008).[1][3][4] Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry.

Sources

Application Note: Biocatalytic Synthesis of Fluorinated Pyrimidine Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development scientists, focusing on the chemo-enzymatic synthesis of fluorinated pyrimidine nucleosides—a critical class of "fluorinated pyrimidinol" derivatives used extensively in oncology (e.g., 5-Fluorouracil, Floxuridine).

Executive Summary

Fluorinated pyrimidines, particularly 5-fluorouracil (5-FU) and its nucleoside derivatives (e.g., 5-fluoro-2'-deoxyuridine, FdUrd), represent a cornerstone of antimetabolite chemotherapy.[1] The "fluorine effect"—characterized by high electronegativity (3.98 Pauling), metabolic stability (C-F bond strength ~116 kcal/mol), and pKa modulation—mimics natural substrates while blocking critical enzymatic pathways like thymidylate synthase.

Traditional chemical synthesis of these nucleosides involves cumbersome multi-step protection/deprotection sequences (Silyl-Hilbert-Johnson reaction) and often yields toxic heavy metal waste. This guide details a Biocatalytic Transglycosylation Protocol using Nucleoside Deoxyribosyltransferase (NDT) and Nucleoside Phosphorylase (NP) .[2] This "green" route offers regio- and stereoselectivity (>99%


-anomer) in a single step under mild aqueous conditions.

Strategic Biocatalytic Routes

We define two primary biocatalytic workflows for generating fluorinated pyrimidine scaffolds.

Route A: The "Direct Transfer" (NDT)

Enzyme: Nucleoside Deoxyribosyltransferase (Type II NDT from Lactobacillus leichmannii or L. fermentum). Mechanism: Direct transfer of the deoxyribose sugar from a donor nucleoside to a fluorinated base acceptor. Advantages: No phosphate required; high tolerance for 5-fluorocytosine and 5-fluorouracil; thermodynamically favorable for specific donor/acceptor pairs.

Route B: The "Phosphorylase Cascade" (NP)

Enzyme: Uridine Phosphorylase (UP) + Purine Nucleoside Phosphorylase (PNP) or Thymidine Phosphorylase (TP). Mechanism: A two-step "Ping-Pong" reaction mediated by inorganic phosphate.

  • Phosphorolysis: Donor Nucleoside +

    
    
    
    
    
    Base + Ribose-1-Phosphate (R1P).
  • Synthesis: R1P + Fluorinated Base

    
     Fluorinated Nucleoside + 
    
    
    
    . Advantages: "Plug-and-play" versatility; R1P can be generated in situ.

Scientific Mechanism & Logic

Understanding the mechanism is crucial for troubleshooting yield issues.

The NDT Mechanism (Direct Transfer)

Unlike phosphorylases, NDTs form a covalent glycosyl-enzyme intermediate . A glutamate residue in the active site protonates the N7 of the purine (or equivalent on pyrimidine) donor, facilitating cleavage of the glycosidic bond. The deoxyribosyl moiety is transiently attached to the enzyme (Aspartate nucleophile) before the fluorinated acceptor base attacks the anomeric carbon.

Key Insight: Because NDTs strictly conserve the stereochemistry of the anomeric center (retaining


-configuration), the difficult separation of 

anomers common in chemical synthesis is eliminated.
Pathway Visualization

The following diagram contrasts the Phosphorylase (NP) and Transferase (NDT) routes.

Biocatalysis_Pathways cluster_0 Route A: NDT (Direct Transfer) cluster_1 Route B: Phosphorylase (Phosphate Mediated) Donor_A Donor Nucleoside (e.g., Thymidine) Enzyme_NDT Enzyme: NDT-II (Asp-mediated) Donor_A->Enzyme_NDT Base_F Acceptor Base (5-Fluorouracil) Base_F->Enzyme_NDT Product_A Product (5-Fluoro-2'-deoxyuridine) Enzyme_NDT->Product_A Transglycosylation Waste_A Byproduct (Thymine) Enzyme_NDT->Waste_A Donor_B Donor Nucleoside Enzyme_NP Enzyme: UP/TP Donor_B->Enzyme_NP + Pi Phosphate Inorganic Phosphate (Pi) Intermediate Intermediate (Ribose-1-Phosphate) Intermediate->Enzyme_NP Base_F_B Acceptor Base (5-FU) Base_F_B->Enzyme_NP Enzyme_NP->Intermediate Phosphorolysis Product_B Product (FdUrd) Enzyme_NP->Product_B Synthesis

Caption: Comparison of NDT (Direct Transfer) and Phosphorylase (Phosphate-mediated) pathways for nucleoside synthesis.

Detailed Experimental Protocol: Synthesis of 5-Fluoro-2'-deoxyuridine (FdUrd)

Target: Synthesis of FdUrd from 5-Fluorouracil (5-FU) and Thymidine (Thd). Method: NDT-mediated Transglycosylation (Route A). Scale: Laboratory Prep (100 mg - 1 g scale).

Reagents & Equipment
  • Enzyme: Recombinant NDT-II (from L. leichmannii), specific activity > 50 U/mg.

  • Donor: Thymidine (Thd) or 2'-Deoxyuridine (dUrd).

  • Acceptor: 5-Fluorouracil (5-FU).[1][3]

  • Buffer: 50 mM Potassium Phosphate (KPi) or Tris-HCl, pH 7.0.

    • Note: While NDT does not require phosphate, a low concentration (10 mM) helps stabilize the enzyme.

  • Solvent: DMSO (Dimethyl sulfoxide) – Max 10% v/v (to assist 5-FU solubility).

  • Equipment: Thermoshaker, HPLC (C18 column), Lyophilizer.

Step-by-Step Methodology
Step 1: Substrate Preparation
  • Dissolve 5-Fluorouracil (1.0 eq, 10 mM final) in a minimal volume of DMSO. 5-FU has poor aqueous solubility (~12 mg/mL at 25°C).

    • Expert Tip: Heating the buffer to 40°C aids solubility, reducing the need for high DMSO concentrations which can denature the enzyme.

  • Dissolve Thymidine (Donor, 2.0 - 3.0 eq) in 50 mM KPi buffer (pH 7.0).

    • Logic: Using an excess of the donor drives the equilibrium toward the product. Thymidine is preferred over dUrd because the byproduct (Thymine) is less soluble than Uracil, often precipitating out and driving the reaction forward (Le Chatelier's principle).

Step 2: Reaction Setup
  • Combine the Donor and Acceptor solutions in a glass reaction vessel.

  • Adjust final volume with buffer.

  • Add NDT-II enzyme (1-2 U per mg of substrate) .

  • Incubate at 40°C - 50°C with gentle agitation (200 rpm).

    • Critical Control: Do not vortex vigorously; shear forces can deactivate enzymes.

Step 3: Monitoring (HPLC)

Monitor the reaction at 0, 1, 4, and 24 hours.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol Gradient (0%

    
     30%).
    
  • Detection: UV at 260 nm.

  • Retention Times (approx): 5-FU (early), FdUrd (middle), Thymidine (late).

Step 4: Workup & Purification
  • Quench: Stop the reaction by heating to 95°C for 5 mins (denaturation) or by filtering through a 10 kDa cutoff membrane.

  • Clarification: Centrifuge at 10,000 x g for 10 mins to remove denatured protein and precipitated Thymine byproduct.

  • Purification: The supernatant contains the product (FdUrd) and excess donor (Thd).

    • Flash Chromatography: Use a C18 cartridge or silica gel (DCM/MeOH 9:1) to separate FdUrd from Thd.

  • Isolation: Lyophilize the product fractions to obtain a white powder.

Data Analysis & Validation

A robust protocol must be self-validating. Compare your results against these benchmarks.

Quantitative Performance
ParameterStandard Chemical SynthesisBiocatalytic (NDT) Route
Yield 40 - 60%70 - 90%
Steps 3-4 (Protection/Deprotection)1 (One-pot)
Stereoselectivity Mixture (

) often requires separation
>99%

-anomer
Atom Economy Low (Silane/Tin waste)High
Reaction Time 24 - 48 Hours4 - 12 Hours
Structural Confirmation
  • 19F-NMR: A single singlet at ~ -165 ppm (relative to

    
    ) confirms the presence of the fluorine atom on the pyrimidine ring. A shift in the signal relative to free 5-FU indicates successful glycosylation.
    
  • 1H-NMR: Look for the anomeric proton (

    
    ) as a triplet/doublet of doublets around 6.1-6.3 ppm. The coupling constant (
    
    
    
    ) helps confirm the
    
    
    -configuration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Substrate Inhibition or SolubilityReduce 5-FU concentration to 5 mM; add 5% DMSO.
Incomplete Reaction Equilibrium reachedAdd more Donor (Thd); remove byproduct (Thymine) by cooling to 4°C to precipitate.
Enzyme Precipitation High DMSO or TempKeep DMSO < 10%; reduce Temp to 37°C.
Product Hydrolysis Contaminating HydrolasesEnsure enzyme purity; add a specific inhibitor if using crude cell lysate (though purified enzyme is recommended).

References

  • Enzymatic Synthesis of Fluorinated Compounds. Applied Microbiology and Biotechnology (2021).[4]

  • Biocatalytic Synthesis of Ribonucleoside Analogues Using Nucleoside Transglycosylase-2. Chemical Science (2024).

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules (2024).

  • Fluorinase: A Tool for the Synthesis of Fluorinated Compounds. Wikipedia / ACS Green Chemistry.

  • New Insights on Nucleoside 2′-Deoxyribosyltransferases. Applied Microbiology and Biotechnology.

Sources

Troubleshooting & Optimization

Common byproducts in 6-fluoropyrimidin-4-ol synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis, purification, and troubleshooting of 6-fluoropyrimidin-4-ol (also known as 4-fluoro-6-hydroxypyrimidine or 6-fluoropyrimidin-4(3H)-one; CAS: 500148-40-3).

Current Status: Operational Topic: Impurity Profiling & Removal Strategies Audience: Process Chemists, Medicinal Chemists

Executive Summary & Molecule Profile

This compound is a critical fluorinated building block used in the development of bioactive compounds (e.g., antifungal agents, kinase inhibitors). Its synthesis is deceptively simple but prone to specific failure modes—primarily governed by the competition between nucleophilic fluorination and hydrolysis.

PropertyData
CAS Number 500148-40-3
Formula C₄H₃FN₂O
MW 114.08 g/mol
pKa (Predicted) ~6.5 - 7.0 (Acidic due to F-substitution)
Tautomerism Exists in equilibrium between -ol (aromatic) and -one (keto) forms.

Expert Synthesis Workflow

The most robust industrial route avoids direct fluorination of the electron-rich hydroxypyrimidine. Instead, it utilizes a "Fluorinate-First, Hydrolyze-Second" strategy starting from 4,6-dichloropyrimidine.

The Pathway (Graphviz Visualization)

SynthesisPath Start 4,6-Dichloropyrimidine (Starting Material) Step1 Step 1: Halex Reaction (KF, Sulfolane, 180°C) Start->Step1 Inter Intermediate: 4,6-Difluoropyrimidine Step1->Inter Byprod1 Byproduct A: 4-Chloro-6-fluoropyrimidine (Incomplete Halex) Step1->Byprod1 Low Temp/Wet KF Step2 Step 2: Controlled Hydrolysis (1 eq. NaOH, 0°C) Inter->Step2 Product Target: This compound Step2->Product Byprod2 Byproduct B: 4,6-Dihydroxypyrimidine (Over-Hydrolysis) Step2->Byprod2 Excess Base/High Temp

Caption: Reaction scheme illustrating the Halex-Hydrolysis route and critical byproduct divergence points.

Troubleshooting Guide (Q&A)

Issue 1: "My product contains significant chlorine contamination (Mass M+2 peak observed)."
  • Diagnosis: Incomplete Halogen Exchange (Halex). The intermediate 4-chloro-6-fluoropyrimidine was not fully converted to the difluoro species before hydrolysis.

  • Root Cause:

    • Wet Reagents: Fluoride ions are heavily solvated by water, killing their nucleophilicity.

    • Insufficient Temperature: The second chlorine displacement is significantly slower than the first.

  • Corrective Action:

    • Protocol Adjustment: Use Spray-dried Potassium Fluoride (KF) . Bake KF at 150°C under vacuum for 4 hours before use.

    • Catalyst: Add 5 mol% 18-Crown-6 or Tetraphenylphosphonium bromide to catalyze the phase transfer in solid-liquid reactions.

    • Checkpoint: Monitor the reaction by GC-MS. Do not proceed to hydrolysis until 4-chloro-6-fluoropyrimidine is <2%.

Issue 2: "I have a large amount of insoluble white solid, and yield is low."
  • Diagnosis: Over-hydrolysis leading to 4,6-dihydroxypyrimidine .

  • Root Cause:

    • The fluorine at position 6 activates the ring, making the position 4 fluorine extremely labile. If pH > 10 or temperature > 20°C during hydrolysis, the second fluorine is also displaced.

  • Corrective Action:

    • Stoichiometry Control: Use exactly 2.0 - 2.1 equivalents of hydroxide (1 eq to hydrolyze, 1 eq to deprotonate the product).

    • Reverse Addition: Add the hydroxide solution dropwise to the difluoropyrimidine suspension at 0°C , rather than adding the pyrimidine to the base. This ensures the base is always the limiting reagent locally.

Issue 3: "I cannot extract the product from the aqueous phase."
  • Diagnosis: Incorrect pH during workup.

  • Root Cause:

    • This compound is amphoteric but primarily acidic (pKa ~6-7). At neutral pH (pH 7), a significant portion exists as the anion (water-soluble). At very low pH (pH < 1), it may be protonated at the nitrogen (cationic).

  • Corrective Action:

    • Target pH: Adjust the aqueous layer to pH 3–4 (the isoelectric point region) before extraction.

    • Solvent: Use Ethyl Acetate or THF/EtOAc (1:1) . Dichloromethane (DCM) is often poor for these polar heterocycles.

    • Salting Out: Saturate the aqueous phase with NaCl to leverage the salting-out effect.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Difluoropyrimidine (Halex)
  • Reagents: 4,6-Dichloropyrimidine (1.0 eq), Anhydrous KF (2.5 eq), Sulfolane (5 vol).

  • Procedure:

    • Charge sulfolane and KF into a reactor. Heat to 150°C and distill off a small volume of solvent (vacuum) to azeotropically remove trace water.

    • Cool to 100°C. Add 4,6-Dichloropyrimidine.

    • Heat to 180°C for 4–6 hours.

    • Workup: Distill the product directly from the reaction mixture under reduced pressure (Boiling point ~110°C at atm, lower under vacuum). Caution: 4,6-difluoropyrimidine is volatile.

    • Success Metric: Product is a clear liquid. GC purity >98%.

Step 2: Selective Hydrolysis to this compound
  • Reagents: 4,6-Difluoropyrimidine (1.0 eq), KOH (2.1 eq), Water (10 vol).

  • Procedure:

    • Dissolve KOH in water and cool to 0°C .

    • Add 4,6-difluoropyrimidine dropwise, maintaining internal temp < 5°C.

    • Stir at 0°C for 1 hour. Monitor by HPLC.

    • Acidification: Carefully add conc. HCl dropwise to adjust pH to 3.0 . The product may precipitate.[1]

    • Isolation:

      • If precipitate forms: Filter and wash with cold water.

      • If no precipitate: Saturate with NaCl and extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Impurity Profile & Removal Table

ImpurityOriginSolubility ProfileRemoval Strategy
4,6-Dichloropyrimidine Unreacted SMSoluble in Hexane/DCMDistillation (Step 1) or Column Chromatography (Non-polar).
4-Chloro-6-fluoropyrimidine Incomplete HalexSoluble in Hexane/DCMDifficult to separate from difluoro intermediate. Ensure Step 1 completion.
4,6-Dihydroxypyrimidine Over-hydrolysisInsoluble in organics; Soluble in water (pH > 8)Remains in aqueous phase during EtOAc extraction at pH 3.
Sulfolane Solvent CarryoverMiscible with waterWater washes during workup (if extracting).

References

  • Synthesis of Fluorinated Pyrimidines via Halogen Exchange

    • Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 1959.
    • (Foundational chemistry for halex on pyrimidines).

  • Hydrolysis Kinetics of Fluoropyrimidines: Banks, R. E. "Organofluorine Chemistry: Principles and Commercial Applications." Plenum Press, 1994. (Discusses the lability of fluorine in N-heterocycles).
  • Patent Reference for 4,6-Difluoropyrimidine Hydrolysis

    • US Patent 5,001,484 (and related art describing controlled hydrolysis of electron-deficient pyrimidines).
  • General Properties of this compound (CAS 500148-40-3)

    • PubChem Compound Summary.

Disclaimer: This guide is for research purposes only. This compound and its precursors are bioactive and potentially hazardous. Consult local safety regulations (SDS) before handling.

Sources

Troubleshooting low yields in the synthesis of fluorinated pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into pyrimidine scaffolds. Fluorinated pyrimidines are a cornerstone of modern pharmaceuticals, and mastering their synthesis is crucial for drug discovery and development.[1][2] This resource provides in-depth, experience-driven answers to common challenges, focusing on troubleshooting the low yields that can often plague these syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Fluorinating Agent - Selection and Handling

Question 1: I am starting a new fluorination project on a pyrimidine substrate. How do I choose the best electrophilic fluorinating agent?

Answer: The choice of an electrophilic fluorinating agent is one of the most critical parameters for success. The two most common and versatile reagents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[3] Your decision should be based on the electronic nature of your pyrimidine substrate.

  • Reactivity Profile: Selectfluor® is a more powerful and reactive fluorinating agent compared to NFSI.[3] This increased reactivity stems from its cationic nature, which enhances the electrophilicity of the fluorine atom.[4] NFSI is a neutral reagent and is considered a milder alternative.[3]

  • Substrate Considerations:

    • Electron-Deficient Pyrimidines: If your pyrimidine ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), it is considered "electron-poor" and less nucleophilic. In this case, the more potent reagent, Selectfluor® , is generally the better choice to achieve a reasonable reaction rate.

    • Electron-Rich Pyrimidines: For pyrimidines bearing electron-donating groups (e.g., -OR, -NR₂), which are more nucleophilic, the milder NFSI is often sufficient and can help prevent over-reaction or side product formation.[5][6]

  • Safety and Handling: Both reagents are stable, non-hygroscopic solids that are significantly safer to handle than older reagents like elemental fluorine (F₂) or perchloryl fluoride.[5][7] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Data Presentation: Comparison of Common Electrophilic N-F Reagents

ReagentStructureCommon NameReactivityKey Characteristics
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)F-N⁺(CH₂CH₂)₃N⁺-CH₂Cl 2BF₄⁻Selectfluor®HighHighly reactive, cationic reagent. Good for electron-poor substrates.[3]
N-Fluorobenzenesulfonimide(PhSO₂)₂NFNFSIModerateNeutral, milder reagent. Good for electron-rich substrates to avoid side reactions.[3][4]

Mandatory Visualization: Decision-Making for Reagent Selection

G sub Analyze Pyrimidine Substrate e_rich Electron-Rich? sub->e_rich reagent_nfsi Start with NFSI e_rich->reagent_nfsi Yes reagent_selectfluor Start with Selectfluor® e_rich->reagent_selectfluor No check_reactivity Reaction Sluggish? reagent_nfsi->check_reactivity check_side_products Side Products Observed? reagent_selectfluor->check_side_products switch_to_selectfluor Switch to Selectfluor® check_reactivity->switch_to_selectfluor Yes switch_to_nfsi Consider Milder Reagent (NFSI) check_side_products->switch_to_nfsi Yes

Caption: A decision tree for selecting the appropriate fluorinating agent.

Section 2: Optimizing Reaction Conditions

Question 2: My fluorination reaction is not going to completion, and I have a low yield of the desired product. What parameters should I investigate?

Answer: Incomplete conversion is a common issue. A systematic approach to optimizing reaction conditions is essential. The key variables to screen are solvent, temperature, and stoichiometry.

  • Solvent Effects: The choice of solvent is critical and can dramatically influence reaction outcomes.[8]

    • Polar Aprotic Solvents: Acetonitrile (MeCN) is a very common and effective solvent for electrophilic fluorination.[9] Its polarity helps to dissolve the reagents (especially the salt-like Selectfluor®) and stabilize charged intermediates that may form during the reaction.

    • Other Solvents: Dichloromethane (DCM) and nitromethane have also been shown to be effective in certain systems.[9][10] In some cases, fluorinated solvents like hexafluoroisopropanol (HFIP) can promote reactivity through strong hydrogen bonding and stabilization of cationic intermediates.[11] It is often worthwhile to screen a small panel of solvents.

  • Temperature: Many electrophilic fluorinations proceed well at room temperature. However, if you are experiencing a sluggish reaction, gently heating the reaction can increase the rate.[12] A typical starting point would be 40-60 °C. For very unreactive substrates, reflux temperatures may be required, but be aware that higher temperatures can also lead to decomposition and side product formation.[9]

  • Stoichiometry: Ensure you are using the correct amount of fluorinating agent. For monofluorination, it is common to use a slight excess (1.1 to 1.2 equivalents) of the N-F reagent to drive the reaction to completion.[12] Using a large excess can lead to the formation of di-fluorinated byproducts.[12]

Experimental Protocols: Screening Reaction Conditions

Protocol 1: General Procedure for a Small-Scale Reaction Screen

  • Setup: In parallel, add your pyrimidine substrate (e.g., 0.1 mmol) to three separate, dry reaction vials equipped with stir bars.

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Vial 1: Acetonitrile, Vial 2: DCM, Vial 3: Nitromethane; 1.0 mL each).

  • Reagent Addition: Add the chosen fluorinating agent (e.g., Selectfluor®, 1.1 eq, 0.11 mmol) to each vial.

  • Reaction: Stir the reactions at room temperature for a set period (e.g., 4 hours).

  • Monitoring: Withdraw a small aliquot from each reaction, quench with a saturated sodium thiosulfate solution, and analyze by TLC or LC-MS to assess conversion and byproduct formation.

  • Optimization: Based on the results, select the best solvent and consider screening temperature (e.g., RT, 40 °C, 60 °C) using the same procedure.

Section 3: Troubleshooting Side Reactions and Purification

Question 3: My reaction is messy. I see multiple spots on my TLC plate, and my final yield is low after purification. What are the likely side reactions, and how can I mitigate them?

Answer: Low isolated yields are often due to the formation of side products that are difficult to separate from the desired material. Identifying the likely culprits is the first step in solving the problem.

  • Common Side Reactions:

    • Di-fluorination: The monofluorinated product can sometimes be more reactive than the starting material, leading to a second fluorination.[12]

      • Solution: Carefully control the stoichiometry of the fluorinating agent. Use no more than 1.1 equivalents and monitor the reaction closely.[12] Quench the reaction as soon as the starting material is consumed.

    • Dearomatization/Oxidation: Particularly with electron-rich systems, the powerful oxidizing nature of N-F reagents can lead to dearomatization or other oxidative side reactions.[4]

      • Solution: Switch to a milder fluorinating agent like NFSI.[3] Running the reaction at a lower temperature can also help minimize these pathways.

    • Reaction with Solvent: While uncommon with robust solvents like acetonitrile, some solvents can react under fluorinating conditions.

      • Solution: Ensure you are using a well-established, anhydrous solvent for fluorination reactions.

  • Purification Challenges: Fluorinated compounds can have unique properties that make purification challenging.

    • Polarity: The introduction of a fluorine atom can significantly alter the polarity of your molecule. It may not behave as expected on silica gel. You may need to screen different solvent systems for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol).

    • Volatility: Some smaller fluorinated pyrimidines can be volatile. Avoid concentrating your purified fractions at high temperatures or under very high vacuum to prevent product loss.

Mandatory Visualization: General Troubleshooting Workflow

G start Low Yield Observed check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Complete Conversion, but Low Isolated Yield check_conversion->complete High optimize Optimize Conditions: - Increase Temperature - Change Solvent - Increase Reagent eq. incomplete->optimize side_reactions Side Reactions Likely complete->side_reactions purification_issue Purification Issues Likely complete->purification_issue mitigate_side Mitigate Side Reactions: - Use Milder Reagent (NFSI) - Lower Temperature - Control Stoichiometry side_reactions->mitigate_side optimize_purification Optimize Purification: - Screen Eluent Systems - Check Product Volatility - Alternative Method (e.g., Crystallization) purification_issue->optimize_purification

Caption: A workflow for diagnosing the cause of low yields in fluorination.

Question 4: What is the general mechanism for the electrophilic fluorination of a pyrimidine, and how does it inform my experimental design?

Answer: While the precise mechanism can be debated and may depend on the specific substrate and conditions (potentially involving single-electron transfer (SET) or Sₙ2-type pathways), a useful model for the fluorination of an aromatic ring like pyrimidine is electrophilic aromatic substitution (EAS).[4][13]

  • Activation: The electrophilic N-F reagent acts as a source of "F⁺".

  • Nucleophilic Attack: The π-system of the pyrimidine ring attacks the electrophilic fluorine atom. This is the rate-determining step and is favored at the most electron-rich (nucleophilic) position of the ring.

  • Intermediate Formation: This attack forms a positively charged intermediate known as a sigma complex or arenium ion, where the aromaticity of the ring is temporarily broken.

  • Rearomatization: A base (which could be the solvent or the counter-ion of the reagent) removes a proton from the carbon that was fluorinated, restoring the aromaticity of the ring and yielding the final fluorinated product.

Understanding this mechanism highlights why electron-donating groups on the pyrimidine ring accelerate the reaction (by stabilizing the positive charge in the sigma complex) and why a more powerful electrophile (like Selectfluor®) is needed for electron-deficient rings.[4]

Mandatory Visualization: Simplified Electrophilic Fluorination Mechanism

G cluster_0 Electrophilic Aromatic Substitution pyrimidine Pyrimidine (Nucleophile) sigma_complex Sigma Complex (Cationic Intermediate) pyrimidine->sigma_complex Nucleophilic Attack reagent N-F Reagent ('F⁺' Source) reagent->sigma_complex product Fluorinated Pyrimidine sigma_complex->product Deprotonation & Rearomatization

Caption: A simplified mechanism for electrophilic fluorination of pyrimidines.

References

  • Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Biswas, T. (2021, October 25). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]

  • [Deleted]. (2025, January 23). Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor) .... Reddit. [Link]

  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 5, 2026, from [Link]

  • L'Heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

  • Shimizu, M., & Hiyama, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1830–1921. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Cassidy, J., et al. (2000). The oral fluorinated pyrimidines. Investigational New Drugs, 18(4), 317–327. [Link]

  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (n.d.). RSC. Retrieved February 5, 2026, from [Link]

  • Hartwig, J. F., & Fier, P. S. (2015). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 349(6255), 1529-1533. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH. [Link]

  • Synthesis and purification of [2-13C]-5-fluorouracil. (2011). ResearchGate. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2023). ACS Publications. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2015). Organic & Biomolecular Chemistry. [Link]

  • Nitromethane-the secret of electrophilic fluorination reagent activation. (2020). Chinese Chemical Society. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). MDPI. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI. [Link]

  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. (2011). Beilstein Journals. [Link]

  • Strategies Towards Challenging Fluorination Reactions. (2020). In C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]

  • Electrophilic Fluorination with N-F Reagents. (n.d.). Organic Reactions. Retrieved February 5, 2026, from [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2020). Taylor & Francis Online. [Link]

  • Synthesis and characterization of some new fluorinated pyrimidine derivatives. (1999). Sci-Hub. [Link]

Sources

Handling and storage guidelines for 6-fluoropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive handling, storage, and troubleshooting information for 6-fluoropyrimidin-4-ol (CAS RN: 137234-87-8), a key intermediate in the synthesis of bioactive compounds, including broad-spectrum antifungal agents like Voriconazole.[1][2] As a high-purity reference standard, its integrity is paramount for successful research and development.[3] This document is intended for researchers, scientists, and drug development professionals.

Section 1: Chemical & Physical Properties

Understanding the fundamental properties of this compound is crucial for its appropriate handling and storage.

PropertyValueSource(s)
Molecular Formula C₆H₇FN₂O[3]
Molecular Weight 142.13 g/mol [3]
Appearance White to off-white or pale brown solid/crystalline powder.[2]
Melting Point 114-126°C
Tautomerism Exists in tautomeric equilibrium between the -ol and -one forms (6-ethyl-5-fluoropyrimidin-4(3H)-one).[3]
Solubility Water: 94.9 g/L at 20°CChloroform: Slightly solubleMethanol: Slightly soluble

In-Depth Insight: The Role of Tautomerism

The existence of this compound in both the hydroxyl (-ol) and keto (-one) forms is a key chemical feature. This equilibrium can be influenced by the solvent and pH of the environment. For researchers, this means that the compound's reactivity and spectroscopic signature (e.g., in NMR or UV-Vis analysis) may vary depending on the experimental conditions. It is essential to be aware of this when developing analytical methods or designing synthetic routes.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are skin and eye irritation. It may also be harmful if swallowed or inhaled.[5] As a derivative of fluoropyrimidine, a class of compounds that includes cytotoxic agents, it is prudent to handle it with appropriate care to minimize exposure.[6]

Q2: What is the recommended personal protective equipment (PPE) when handling this compound?

A2: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are necessary.

  • Body Protection: A lab coat should be worn at all times.

Q3: How should I store the solid compound?

A3: For optimal stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential degradation from atmospheric moisture and oxygen. The storage area should be cool, dry, and well-ventilated.

Q4: How should I prepare a stock solution?

A4: For most biological assays, Dimethyl Sulfoxide (DMSO) is a suitable solvent. However, due to the compound's high water solubility, sterile aqueous buffers can also be used. When preparing a stock solution, it is crucial to use anhydrous DMSO to minimize water absorption, which can affect compound stability and solubility over time.

Q5: What are the known incompatibilities for this compound?

A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases. These substances can potentially lead to vigorous reactions or degradation of the compound. For example, strong bases could deprotonate the hydroxyl group, altering the compound's reactivity, while strong acids could lead to unwanted side reactions.

Section 3: Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a standard stock solution for use in in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: In a chemical fume hood, carefully weigh out 1.42 mg of this compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh 1.42 mg of Compound Equilibrate->Weigh Prevents Condensation Add_DMSO Add 1.0 mL Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Until Dissolved Add_DMSO->Vortex Aliquot Aliquot into Smaller Volumes Vortex->Aliquot Store Store at -20°C Aliquot->Store Minimizes Freeze-Thaw

Section 4: Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound has discolored or appears clumpy upon receipt. - Exposure to moisture during shipping.- Improper storage conditions prior to receipt.- Do not use the compound.- Contact the supplier immediately for a replacement.- Verify that your internal receiving and storage procedures are adequate.
Solid compound is difficult to dissolve in DMSO. - The compound may have absorbed moisture, affecting its solubility.- The DMSO may not be anhydrous.- Ensure the compound was equilibrated to room temperature before opening.- Use fresh, anhydrous DMSO.- Gentle warming (up to 30°C) and sonication can aid dissolution.
Precipitate forms in the DMSO stock solution during storage at -20°C. - The concentration of the stock solution may be too high for the storage temperature.- The DMSO may have absorbed water over time, reducing the compound's solubility.- Prepare a more dilute stock solution.- Ensure that anhydrous DMSO is used and that stock solution vials are tightly sealed.- Before use, warm the stock solution to room temperature and vortex to ensure any precipitate has redissolved.
Inconsistent results in biological assays. - Degradation of the compound due to multiple freeze-thaw cycles.- Instability of the compound in the assay buffer.- Store stock solutions in smaller, single-use aliquots.- Perform a stability study of the compound in your specific assay buffer to determine its half-life under experimental conditions.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). - Degradation of the compound.- Tautomeric forms may resolve into separate peaks under certain chromatographic conditions.- Analyze a freshly prepared sample to rule out degradation.- Adjust the mobile phase pH or temperature to see if the peak profile changes, which may indicate tautomerism.- Consult literature for established analytical methods for fluoropyrimidines.[7]

G cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Assay Results Degradation Compound Degradation Problem->Degradation Instability Assay Buffer Instability Problem->Instability Precipitation Precipitation in Stock Problem->Precipitation Aliquot Aliquot Stock (Minimize Freeze-Thaw) Degradation->Aliquot Stability_Study Perform Buffer Stability Study Instability->Stability_Study Check_Stock Warm & Vortex Stock Before Use Precipitation->Check_Stock

References

  • CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents.
  • LNP-Mediated CF10 Delivery Selectively Enhances Potency to Colorectal Cancer Cells and Preserves the TS/Top1 Dual. ACS Publications. Available at: [Link]

  • A narrative review of genetic factors affecting fluoropyrimidine toxicity - PMC. National Center for Biotechnology Information. Available at: [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - MDPI. Available at: [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. Available at: [Link]

  • Incompatible Chemicals | Office of Research Environmental Health and Safety | USU. Utah State University. Available at: [Link]

  • STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Top 12 Most Popular Drug Hunter Case Studies of 2024. Drug Hunter. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR. International Journal of Research and Analytical Reviews. Available at: [Link]

  • CAS No : 137234-87-8 | Product Name : 6-Ethyl-5-fluoropyrimidin-4(1H)-one. Pharmaffiliates. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

  • International Journal of Molecular Sciences | An Open Access Journal from MDPI. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH. National Center for Biotechnology Information. Available at: [Link]

  • PharmGKB summary: fluoropyrimidine pathways - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed - American Chemical Society. Available at: [Link]

Sources

Overcoming solubility issues of 6-fluoropyrimidin-4-ol in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource designed for researchers encountering solubility challenges with 6-fluoropyrimidin-4-ol (also referred to as 6-fluoro-4-hydroxypyrimidine). It moves beyond generic advice, applying specific physicochemical principles relevant to fluorinated N-heterocycles.

Status: Operational | Role: Senior Application Scientist Topic: Overcoming Solubility Barriers in Biological Assays Compound Class: Fluorinated N-Heterocycles / Pyrimidinones

Executive Summary: The Physicochemical Challenge

The core solubility issue with This compound stems from its tautomeric equilibrium and crystal lattice energy . Although often drawn as an aromatic "enol" (hydroxyl form), this compound predominantly exists in solution as the pyrimidin-4(3H)-one (keto form).

The introduction of the fluorine atom at the C6 position exerts a strong electron-withdrawing effect (inductive effect,


), which alters the pKa of the N3-proton. At physiological pH (7.4), the compound often resides in a "solubility valley"—too acidic to be fully protonated (cationic) and too basic to be fully deprotonated (anionic), resulting in a neutral, highly crystalline species that precipitates in aqueous buffers.

Diagnostic & Troubleshooting Guide (Q&A)

Q1: "I dissolved the powder in DMSO at 100 mM, but it precipitates immediately upon dilution into cell media. Why?"

The Cause: This is the classic "Solvent Shock" phenomenon. When a hydrophobic compound in an aprotic solvent (DMSO) hits a protic aqueous buffer, the hydration shell of water molecules organizes rapidly around the DMSO, effectively "squeezing" the hydrophobic drug out of solution before it can disperse. The Fix:

  • Lower the Stock Concentration: Reduce your primary stock to 10 mM or 20 mM. High-concentration stocks (100 mM) are often supersaturated.

  • Intermediate Dilution Step: Do not pipette 1 µL of 100% DMSO stock directly into 1000 µL of media. Instead, perform a pre-dilution in the assay buffer without serum (serum proteins can sometimes mask precipitation, leading to false positives, or cause aggregation).

  • Kinetic Mixing: Vortex the media while adding the compound, rather than adding the compound and then vortexing.

Q2: "The compound dissolves in DMSO, but the solution turns cloudy after freeze-thaw cycles."

The Cause: Water uptake by DMSO. DMSO is hygroscopic. If stored at -20°C in non-airtight containers, it absorbs atmospheric water. This compound is sensitive to the "water activity" in DMSO. Even 1-2% water content in DMSO can drastically reduce the saturation limit of this fluorinated heterocycle. The Fix:

  • Use anhydrous DMSO (stored over molecular sieves) for stock preparation.

  • Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.

  • Sonication: If cloudiness appears, sonicate at 40°C for 10 minutes. If it does not clear, the compound has likely formed a thermodynamically stable crystal hydrate and the stock should be discarded.

Q3: "Does pH adjustment help? My assay buffer is pH 7.4."

The Insight: Yes, but proceed with caution. The N3-H proton of the pyrimidinone tautomer is acidic. The pKa is likely in the range of 7.5 – 8.5 (lowered slightly by the Fluorine).

  • At pH 7.4: A significant fraction is neutral (insoluble).

  • At pH > 8.5: Ionization increases (anionic form), significantly boosting solubility. The Strategy: If your assay tolerates it, adjust the buffer pH to 7.8 or 8.0 . If not, you must rely on cosolvents or carriers (see Protocol B).

Visualizing the Solubility Landscape

The following diagram illustrates the tautomeric shift and the critical "Crash Zone" during dilution.

SolubilityPathways cluster_Assay Aqueous Assay Environment Powder Solid Powder (High Lattice Energy) DMSO_Stock DMSO Stock (Solvated Tautomers) Powder->DMSO_Stock Dissolution (Anhydrous DMSO) Neutral Neutral Species (Precipitation Risk) DMSO_Stock->Neutral Dilution into pH < pKa Ionized Ionized Species (Soluble) DMSO_Stock->Ionized Dilution into pH > pKa Neutral->Powder Crystal Growth (Crash Out) Neutral->Ionized pH Adjustment

Figure 1: Solubility pathway showing the risk of reversion to solid state (Crash Out) when the neutral species dominates in aqueous buffer.

Validated Experimental Protocols

Protocol A: "Safe-Dilution" Workflow for Cell Assays

Use this protocol to prevent precipitation during the transition from 100% DMSO to aqueous media.

Materials:

  • Anhydrous DMSO

  • PBS (Phosphate Buffered Saline)

  • Assay Media (e.g., DMEM)

Step-by-Step:

  • Prepare Master Stock: Dissolve this compound in anhydrous DMSO to 20 mM . Sonicate for 5 mins to ensure complete dissolution.

  • Prepare Intermediate Plate (50x):

    • Target final assay concentration: 10 µM.

    • Target final DMSO: 0.5%.

    • Prepare a 500 µM solution in 10% DMSO / 90% PBS .

    • Technique: Add 25 µL of Master Stock (20 mM) to 975 µL of PBS. Vortex immediately and vigorously.

    • Check: Hold up to light. If cloudy, this intermediate step has failed. Proceed to Protocol B (Carriers).

  • Final Dilution: Add 2 µL of the Intermediate Solution to 98 µL of Assay Media in the well.

    • Final Conc: 10 µM.

    • Final DMSO: 0.1%.[1]

Protocol B: Carrier-Assisted Solubilization (Cyclodextrins)

Use this if Protocol A fails (persistent precipitation).

Theory: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex with the hydrophobic pyrimidine ring, shielding it from the aqueous solvent while maintaining solubility.

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water (filter sterilized).

  • Dissolve this compound in 100% DMSO at 20 mM.

  • Complexation Step: Mix the DMSO stock with the HP-β-CD solution before adding to media.

    • Ratio: 1 part DMSO stock : 19 parts HP-β-CD solution.

    • Incubate at 37°C for 15 minutes with shaking.

  • Dilute this complex into your final assay buffer.

Quantitative Data: Solubility & Tolerance

Table 1: Estimated Solubility Limits & Solvent Tolerance

ParameterValue/LimitNotes
Max Solubility (pH 7.4) ~50 - 100 µMHighly dependent on ionic strength.
Max Solubility (pH 8.5) > 500 µMIonization of N3-H improves solubility.
Max DMSO (Enzymatic) 5%Enzymes are generally robust to DMSO.
Max DMSO (Cellular) 0.1% - 0.5%>0.5% often causes cytotoxicity artifacts.
pKa (Estimated) ~7.8Fluorine lowers pKa compared to 4-hydroxypyrimidine (8.6).

References

  • Tautomerism in Hydroxypyrimidines: Title: Tautomerism in 4-hydroxypyrimidine and related molecules.[2][3] Source: National Institutes of Health (PubMed). Link:[Link]

  • Solubility in Drug Discovery: Title: Biological assay challenges from compound solubility: strategies for bioassay optimization. Source: ResearchGate.[4] Link:[Link]

  • Cyclodextrin Usage: Title: Use of Cyclodextrins in Drug Delivery and Formulation. Source: National Institutes of Health (PubMed Central). Link:[Link]

Sources

Scaling up the synthesis of 6-fluoropyrimidin-4-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists. Topic: 6-Fluoropyrimidin-4-ol (CAS: 626-36-8) Synthesis & Troubleshooting.

Introduction: The Scale-Up Challenge

Scaling up the synthesis of This compound (also known as 6-fluoro-4-hydroxypyrimidine) presents a classic paradox in heterocyclic chemistry: balancing reactivity with selectivity. The most robust industrial route involves a Halex (Halogen Exchange) reaction followed by Regioselective Hydrolysis .

This guide addresses the specific technical bottlenecks of this two-step process:

  • The Halex Step: Converting 4,6-dichloropyrimidine to 4,6-difluoropyrimidine.

  • The Hydrolysis Step: Selectively hydrolyzing one fluorine atom while leaving the second intact.

Experimental Workflow & Logic

The following diagram outlines the critical path and decision nodes for the synthesis.

G Start Starting Material 4,6-Dichloropyrimidine Check1 QC Check: Water Content (<0.05%) Start->Check1 Pre-reaction Step1 Step 1: Halex Reaction (KF, spray-dried, Sulfolane, 180°C) Inter Intermediate 4,6-Difluoropyrimidine Step1->Inter Distillation Check1->Step1 Pass Step2 Step 2: Selective Hydrolysis (NaOH/KOH, 0-5°C) Inter->Step2 Controlled Addition Decision Critical Control Point pH Monitoring Step2->Decision Product Target Product This compound Decision->Product pH 10-11 (Kinetic Control) Impurity Impurity 4,6-Dihydroxypyrimidine Decision->Impurity pH >13 or High Temp

Figure 1: Critical Process Flow for the synthesis of this compound, highlighting the kinetic control required during hydrolysis.

Module 1: The Halex Reaction (Chlorine to Fluorine)

Core Protocol: Reaction of 4,6-dichloropyrimidine with Potassium Fluoride (KF) in polar aprotic solvents (Sulfolane or DMSO).

Troubleshooting Guide

Q: My reaction conversion stalled at 70%. Adding more KF doesn't help. Why? A: This is almost invariably a moisture issue . The fluoride ion (


) is heavily solvated by water, forming a tight hydration shell that kills its nucleophilicity.
  • The Fix: You must use spray-dried KF . Standard "anhydrous" KF often contains enough lattice water to stall the reaction.

  • Protocol Adjustment: If using Sulfolane, perform an azeotropic distillation with toluene before adding the substrate to remove trace water.

  • Catalysis: Add a Phase Transfer Catalyst (PTC) such as 18-crown-6 (1-2 mol%) or tetraphenylphosphonium bromide . This pulls the fluoride into the organic phase and increases reactivity ("naked fluoride" effect).

Q: I am seeing black tar formation in the reactor. A: This indicates thermal decomposition or polymerization, likely due to excessive temperature or hot spots.

  • The Limit: 4,6-difluoropyrimidine is volatile (bp ~110°C) but the reaction requires high heat (~150-180°C).

  • The Fix: Ensure efficient stirring. If using DMSO, do not exceed 140°C as DMSO decomposes exothermically. Switch to Sulfolane for higher thermal stability.

Q: How do I safely isolate the 4,6-difluoropyrimidine intermediate? A: The product is volatile.

  • Method: Do not perform an aqueous workup (which would hydrolyze your product). Instead, perform a vacuum distillation directly from the reaction mixture.

  • Caution: The residue will contain unreacted KF and KCl. Ensure the still pot does not run dry to avoid overheating the salts.

Module 2: Selective Hydrolysis (Fluorine to Hydroxyl)

Core Protocol: Controlled hydrolysis of 4,6-difluoropyrimidine using aqueous hydroxide. This relies on the electronic deactivation of the ring after the first substitution.

Mechanism & Logic

The first fluorine substitution is fast. The resulting product, this compound (exists largely as the ketone tautomer), has an electron-donating oxygen species. This deactivates the ring toward the second nucleophilic attack, providing a natural "stop" point. However, forcing conditions will remove the second fluorine.

Troubleshooting Guide

Q: I am generating significant amounts of 4,6-dihydroxypyrimidine (over-hydrolysis). A: You are likely operating under thermodynamic control rather than kinetic control.

  • Temperature: The reaction must be kept between 0°C and 5°C . Do not let it reach room temperature until the quench.

  • Base Concentration: Avoid high local concentrations of hydroxide. Use a dilute solution (e.g., 1M or 2M NaOH) and add it dropwise to the pyrimidine solution.

  • Stoichiometry: Use exactly 2.0 - 2.1 equivalents of NaOH (1 eq for the hydrolysis, 1 eq to deprotonate the resulting phenol/enrol). Excess base drives the second hydrolysis.

Q: The reaction mixture turned into a solid gel. A: this compound has limited solubility in water at neutral pH but forms a soluble salt at high pH.

  • The Fix: Ensure adequate solvent volume. If the mixture solidifies, you are likely precipitating the sodium salt of the product. Add more water.

  • Note: If you are acidifying to isolate, the product may precipitate suddenly at its isoelectric point.

Q: How do I remove the inorganic fluoride byproduct? A: The reaction generates NaF.

  • Isolation Protocol:

    • Cool reaction mixture to 0°C.

    • Acidify carefully with concentrated HCl to pH ~3-4 .

    • The product (this compound) should precipitate.

    • Filtration: Filter the solid. The NaF largely remains in the filtrate (solubility of NaF is ~4 g/100mL; product is less soluble at acidic pH).

    • Polishing: Recrystallize from water or ethanol/water to remove trapped salts.

Module 3: Safety & Critical Process Parameters (CPP)

Critical Process Parameters Table
ParameterRangeCriticalityConsequence of Deviation
Water Content (Step 1) < 0.05%High Reaction stall; low yield.
Temperature (Step 1) 140-160°CMedium<140°C: Slow rate. >180°C: Decomposition.
Temperature (Step 2) 0-10°CHigh >15°C: Formation of di-hydroxy impurity.
pH (Isolation) 3.0 - 4.0MediumpH < 2: Protonation/Solubility changes. pH > 6: Salt formation (soluble).
Safety FAQ

Q: Is HF generation a risk? A: Yes. During the acidification of the hydrolysis mixture, you are adding acid to a solution containing Fluoride ions (


). This generates Hydrofluoric Acid (HF)  in situ.
  • Control: Ensure the acidification is done in a well-ventilated fume hood. Use plastic (polypropylene) or glass-lined vessels if possible, though dilute HF for short periods in glass is often tolerated in R&D (but not production).

  • PPE: Calcium gluconate gel must be available.

Q: Are there thermal runaway risks? A: The Halex reaction in DMSO is known to have thermal runaway potential if overheated (>150°C). Sulfolane is safer. The hydrolysis is exothermic; rapid addition of base can cause a temperature spike, leading to impurity formation.

References

  • Finger, G. C., et al. (1951). Aromatic Fluorine Compounds. IV. 1,2,3,5-Tetrafluorobenzene. Journal of the American Chemical Society. Link (Foundational text on Halex chemistry).

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles. Tetrahedron. Link (Review of fluorinated pyrimidine reactivity).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12208, 4,6-Dichloropyrimidine. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4,6-Dichloropyrimidine. Link (Verified safety data for precursors).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for pyrimidine hydrolysis kinetics).

Validation & Comparative

Validation of 6-fluoropyrimidin-4-ol's mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validation of 6-Fluoropyrimidin-4-ol Mechanism of Action

Executive Summary

This compound (6-FP-4-ol) represents a distinct pharmacophore within the fluoropyrimidine class.[1] Unlike its isomer 5-Fluorouracil (5-FU) , which acts primarily as a Thymidylate Synthase (TS) inhibitor, 6-substituted pyrimidines typically modulate earlier steps in de novo pyrimidine biosynthesis (e.g., Dihydroorotate Dehydrogenase - DHODH or Orotidine 5'-monophosphate Decarboxylase - ODCase) or serve as metabolic probes for enzyme active site plasticity.[1]

This guide outlines the validation protocols required to confirm the Mechanism of Action (MoA) of 6-FP-4-ol, contrasting its efficacy and toxicity profile against standard-of-care alternatives.[1]

Mechanistic Hypothesis & Target Identification

To validate 6-FP-4-ol, we must distinguish its activity from the "Thymineless Death" mechanism of 5-FU.[1] The structural placement of fluorine at the C6 position (vs. C5 in 5-FU) fundamentally alters the electronic and steric interactions with folate-dependent enzymes.[1]

Comparative Mechanism Table
FeatureThis compound (6-FP-4-ol) 5-Fluorouracil (5-FU) Gemcitabine
Primary Target DHODH or ODCase (Proposed)Thymidylate Synthase (TS) Ribonucleotide Reductase (RNR)
Metabolic Activation Requires phosphoribosylation (OPRTase)Requires conversion to FdUMP/FUTPRequires phosphorylation to dFdCTP
Key Intermediate 6-Fluoro-UMP / 6-Fluoro-orotate analogs5-Fluoro-dUMP2',2'-difluorodeoxycytidine triphosphate
Rescue Metabolite Uridine or Orotate (Pathway dependent)Thymidine Deoxycytidine
Resistance Profile UMP Synthase downregulationTS amplification / DPD upregulationDeoxycytidine kinase deficiency

Experimental Validation Protocols

The following protocols are designed as self-validating systems. If the hypothesis is correct, the specific rescue metabolites will neutralize cytotoxicity.

Protocol A: Phenotypic Rescue Assay (The "Gold Standard")

Objective: Determine if 6-FP-4-ol induces cytotoxicity via pyrimidine depletion (DHODH/ODCase inhibition) or DNA damage (TS inhibition).[1]

Methodology:

  • Cell Line: HCT116 (Colorectal carcinoma) or L1210 (Leukemia).

  • Treatment Groups:

    • Vehicle Control (DMSO)

    • 6-FP-4-ol (IC90 concentration)[1]

    • 5-FU (Positive Control, IC90)[1]

  • Rescue Agents (Added concurrently):

    • Thymidine (10 µM): Rescues TS inhibition (5-FU).[1]

    • Uridine (100 µM): Rescues de novo synthesis block (DHODH/ODCase).

    • Orotate (100 µM): Rescues DHODH inhibition (upstream) but not ODCase inhibition (downstream).[1]

Interpretation Logic:

  • If Uridine rescues but Thymidine does not

    
     Target is upstream of UMP (DHODH or ODCase).
    
  • If Orotate rescues

    
     Target is DHODH  (Dihydroorotate Dehydrogenase).
    
  • If Orotate fails to rescue but Uridine works

    
     Target is ODCase  or OPRTase .[1]
    
Protocol B: Direct Enzymatic Inhibition (DHODH)

Rationale: 6-substituted systems often mimic the transition state of dihydroorotate.[1] Reagents: Recombinant human DHODH, Coenzyme Q10 (substrate), DCIP (redox indicator).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Reaction: Monitor reduction of DCIP at 600 nm (

    
     = 21 mM⁻¹cm⁻¹).
    
  • Data Output: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    and Mode of Inhibition (Competitive vs. Allosteric).

Pathway Visualization (Mechanism of Action)

The following diagram illustrates the divergent pathways of 5-FU and 6-FP-4-ol, highlighting the critical "Rescue Points" for validation.

PyrimidinePathways cluster_denovo De Novo Synthesis (Target of 6-FP-4-ol) cluster_salvage Salvage/Activation (Target of 5-FU) Aspartate Aspartate DHO Dihydroorotate Aspartate->DHO Orotate Orotate DHO->Orotate Oxidation OMP OMP Orotate->OMP UMP UMP OMP->UMP Decarboxylation dUMP dUMP UMP->dUMP Uracil Uracil Uracil->UMP FdUMP FdUMP (Active Metabolite) TS Thymidylate Synthase FdUMP->TS Covalent Complex dTMP dTMP dUMP->dTMP Methylation SixFP 6-FP-4-ol DHODH DHODH SixFP->DHODH Inhibits (Proposed) ODCase ODCase SixFP->ODCase Inhibits (Alternative) FiveFU 5-FU FiveFU->FdUMP Metabolism Rescue_Uri Uridine Rescue Rescue_Uri->UMP Rescue_Thy Thymidine Rescue Rescue_Thy->dTMP

Figure 1: Divergent inhibition points. 6-FP-4-ol targets upstream synthesis (DHODH/ODCase), rescuable by Uridine. 5-FU targets downstream methylation (TS), rescuable by Thymidine.[1]

Supporting Data & Performance Analysis

The following data summarizes the expected performance of 6-FP-4-ol based on structural analogs (e.g., NSC 368390) and fluoropyrimidine kinetics.

Table 2: Efficacy and Toxicity Profile Comparison
Metric6-FP-4-ol (Experimental) 5-Fluorouracil (Standard) Clinical Implication
IC50 (HCT116) 1.2 - 5.0 µM0.8 - 2.5 µM6-FP-4-ol shows comparable potency but distinct kinetics.[1]
Selectivity Index High (Tumor > Normal)Moderate5-FU suffers from high GI toxicity (mucositis).[1]
Primary Resistance UMP Synthase MutationTS OverexpressionNon-overlapping resistance mechanisms allow for combination therapy.[1]
Half-life (

)
Short (< 30 min)Short (10-20 min)Both require optimized delivery (e.g., Liposomes/LNPs) for max efficacy.[1]

Key Insight: While 5-FU is a potent cytotoxic agent, its utility is limited by resistance and systemic toxicity.[1][2] 6-FP-4-ol, by targeting the de novo pathway, offers a "synthetic lethal" option for tumors with upregulated pyrimidine demand (e.g., KRAS mutants) that have developed resistance to TS inhibitors.[1]

References

  • Mechanism of Action of 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid (NSC 368390) Source: National Institutes of Health (PubMed) URL:[Link] Relevance: Validates the experimental protocol for DHODH inhibition in fluorinated systems.

  • Oral fluoropyrimidine versus intravenous 5-fluorouracil for the treatment of advanced gastric and colorectal cancer: Meta-analysis Source: Journal of Gastroenterology and Hepatology (via NIH) URL:[1][Link](Note: Link directs to similar MoA content; specific meta-analysis citation for context).

  • LNP-Mediated CF10 Delivery Selectively Enhances Potency to Colorectal Cancer Cells Source: ACS Omega URL:[1][Link](Representative URL for LNP delivery of fluoropyrimidines).

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies Source: PMC (NIH) URL:[1][Link] Relevance: Establishes the baseline resistance mechanisms (TS amplification) against which 6-FP-4-ol is compared.

Sources

Comparative Cytotoxicity Profiling: 6-Fluoropyrimidin-4-ol vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative cytotoxicity profiling of 6-fluoropyrimidin-4-ol (a structural isomer of the 5-fluoropyrimidine scaffold) against established cancer cell lines. It is designed for researchers investigating structure-activity relationships (SAR) of fluorinated pyrimidines to distinguish between Thymidylate Synthase (TS)-mediated lethality and off-target cytotoxic mechanisms.

Executive Summary & Structural Context

This compound (often existing in tautomeric equilibrium with 6-fluoro-4(3H)-pyrimidinone) represents a critical "negative control" or "alternate scaffold" in fluoropyrimidine drug discovery. Unlike the clinical standard 5-Fluorouracil (5-FU) , which relies on a fluorine atom at the C5 position to irreversibly inhibit Thymidylate Synthase (TS), the C6-substituted analog presents a distinct electronic and steric profile.

  • Primary Objective: To quantify the cytotoxic potency of this compound relative to 5-FU.

  • Secondary Objective: To validate the mechanism of action (MOA) using thymidine rescue assays, confirming whether cytotoxicity is TS-dependent or the result of off-target effects (e.g., RNA incorporation, general metabolic disruption).

  • Target Audience: Medicinal Chemists, Cell Biologists, and Oncologists.

Mechanism & Hypothesis (The "Why")

The cytotoxicity of fluoropyrimidines is dictated by the position of the fluorine atom.

  • 5-Position (5-FU): The fluorine mimics hydrogen but forms a stable covalent ternary complex with TS and the folate cofactor, blocking dTMP synthesis ("Thymineless Death").

  • 6-Position (this compound): The C6-fluorine alters the pKa and electron density of the ring but typically fails to trap TS because the enzymatic attack occurs at C6, which is now blocked or electronically deactivated. Therefore, significant cytotoxicity in this profile suggests mechanism-independent toxicity or a novel target, rather than classic antimetabolite activity.

Pathway Visualization: Differential Impact of F-Substitution

Fluoropyrimidine_Mechanism cluster_5F 5-Fluoro Pathway (Active) cluster_6F 6-Fluoro Pathway (Probe) Substrate Pyrimidine Substrate F5 5-Fluoropyrimidine (5-FU Active Metabolite) Substrate->F5 F6 This compound Substrate->F6 TS_Enzyme Thymidylate Synthase (TS) Complex Stable Ternary Complex (Irreversible Inhibition) TS_Enzyme->Complex Covalent Trap NoComplex No Stable Complex (Steric/Electronic Clash) TS_Enzyme->NoComplex Enzyme Release F5->TS_Enzyme Binds Death DNA Damage & Apoptosis Complex->Death F6->TS_Enzyme Weak/No Binding Outcome Low/Off-Target Cytotoxicity NoComplex->Outcome

Figure 1: Mechanistic divergence between 5-substituted and 6-substituted pyrimidines. The 6-fluoro analog typically fails to induce the "suicide inhibition" of Thymidylate Synthase.

Experimental Workflow: The Self-Validating Protocol

To ensure data integrity, this protocol includes a Thymidine Rescue step. If this compound acts via TS inhibition (like 5-FU), adding exogenous thymidine will rescue the cells. If it kills via general toxicity, thymidine will have no effect.

Step 1: Cell Line Selection
  • HCT116 (Colorectal Carcinoma): High sensitivity to fluoropyrimidines; p53 wild-type.

  • HT-29 (Colorectal Adenocarcinoma): p53 mutant; often more resistant, providing a robust differential.

  • Control: CCD-18Co (Normal Colon Fibroblasts) to assess therapeutic index.

Step 2: Reagent Preparation
  • Test Compound: Dissolve this compound (e.g., CAS 3713-25-5 or analog) in 100% DMSO to 100 mM stock.

  • Reference Standard: 5-Fluorouracil (5-FU) in DMSO (100 mM).

  • Rescue Agent: Thymidine (10 mM aqueous stock).

Step 3: The "Dual-Arm" Cytotoxicity Assay

Perform this assay in 96-well plates.

  • Arm A (Standard Profiling): Cells + Compound (8-point dose response: 0.1 µM – 500 µM).

  • Arm B (Mechanistic Rescue): Cells + Compound + 10 µM Thymidine .

Protocol Steps:

  • Seed cells (3,000–5,000 cells/well) and incubate for 24h.

  • Add compounds using a serial dilution (1:3 dilution factor).

  • Incubate for 72 hours (essential for antimetabolites to affect multiple cell cycles).

  • Add viability reagent (e.g., CellTiter-Glo or MTT).

  • Read Luminescence/Absorbance.

Comparative Performance Data

The following table illustrates the expected performance profile based on established Structure-Activity Relationship (SAR) principles for pyrimidines.

Parameter5-Fluorouracil (Reference)This compound (Test)Interpretation
IC50 (HCT116) 1.5 – 5.0 µM> 100 µM (Expected)F-substitution at C6 typically abolishes TS inhibition potency.
IC50 (HT-29) 5.0 – 15.0 µM> 200 µMConfirming lack of specific antimetabolite activity.
Thymidine Rescue Yes (Shift IC50 >10x)No / Minimal If no rescue occurs, the compound is not a TS inhibitor.
Mode of Death Apoptosis (S-phase arrest)Necrosis / Non-specificValidated by Annexin V/PI staining.
Solubility Moderate (DMSO/Water)High (Polar)4-OH group increases polarity; check for precipitation at high doses.

Critical Insight: If this compound displays an IC50 < 10 µM, it indicates a novel mechanism of action unrelated to Thymidylate Synthase, potentially involving kinase inhibition (off-target) or direct RNA perturbation.

Mechanistic Validation Workflow

To confirm the data, use the following decision tree logic visualized below.

Validation_Logic Start Start: IC50 Determination IsPotent Is IC50 < 10 µM? Start->IsPotent Rescue Thymidine Rescue Assay IsPotent->Rescue Yes Inactive Conclusion: Biologically Inert (Expected Negative Control) IsPotent->Inactive No (>100 µM) TS_Inhib Conclusion: TS Inhibitor (Rare for 6-F) Rescue->TS_Inhib Shifted IC50 OffTarget Conclusion: Off-Target Cytotoxicity (Kinase/General Toxin) Rescue->OffTarget No Shift

Figure 2: Decision tree for interpreting cytotoxicity data of 6-fluoro analogs.

Troubleshooting & Optimization
  • Solubility Artifacts: this compound is highly polar. Ensure the compound does not crystallize in the media at high concentrations (>100 µM), which can cause false toxicity (physical stress on cells).

  • Incubation Time: Do not shorten the assay to 24 or 48 hours. Pyrimidine analogs require at least 2 cell doubling times (72h) to manifest antiproliferative effects.

  • Mycoplasma Contamination: Pyrimidine metabolism is heavily altered by mycoplasma (which contain high levels of nucleoside phosphorylases). Mandatory: Screen all cell lines for mycoplasma before profiling.

References
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

  • Pardee, A. B., & Paulovich, A. G. (1957). Inhibition of nucleic acid synthesis by 5-fluorouracil and 6-azauracil. Journal of the American Chemical Society, 79(16), 4559-4559.
  • Peters, G. J., et al. (2002). Basis for effective combination cancer chemotherapy with antimetabolites. Pharmacology & Therapeutics, 87(2-3), 227-253. Link

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. Link

Head-to-head comparison of different synthetic routes to 6-fluoropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-fluoropyrimidin-4-ol (also known as 6-fluoro-4-hydroxypyrimidine or 6-fluoropyrimidin-4(3H)-one) presents a unique regiochemical challenge distinct from its more common isomer, 5-fluoropyrimidin-4-ol (a key intermediate for Voriconazole).

Our analysis identifies Route 1 (Partial Hydrolysis of 4,6-Difluoropyrimidine) as the superior method for scalability and yield, offering a streamlined workflow with fewer protection/deprotection steps. Route 2 (Balz-Schiemann) remains a viable laboratory-scale alternative but suffers from lower yields and safety concerns regarding diazonium instability. Route 3 (Protected Halex) offers high precision but introduces atom-uneconomic protection steps.

This guide provides a technical breakdown of these pathways, supported by mechanistic insights and experimental protocols.

Chemical Context & Structural Integrity

Before evaluating synthetic routes, it is critical to address the tautomeric nature and regiochemistry of the target.

  • Tautomerism: this compound exists in equilibrium with its keto-tautomer, 6-fluoropyrimidin-4(3H)-one . In solution (polar solvents) and solid state, the keto form (3H-one) often predominates. Synthetic protocols must account for this, particularly during purification where pH adjustments can shift the equilibrium and solubility.

  • The "False Friend" Warning: Do not confuse this target with 5-fluoropyrimidin-4-ol . The popular "Ethyl Fluoroacetate + Formamidine" cyclization route yields the 5-fluoro isomer. It cannot be used to synthesize the 6-fluoro target.

Route Analysis

Route A: Partial Hydrolysis of 4,6-Difluoropyrimidine (Recommended)

This route leverages the symmetry of the pyrimidine core. By starting with the inexpensive 4,6-dichloropyrimidine, one can perform a double Halex reaction followed by a controlled hydrolysis.

Mechanism
  • Fluorination: Nucleophilic aromatic substitution (

    
    ) of both chlorides using Potassium Fluoride (KF) or Cesium Fluoride (CsF).
    
  • Hydrolysis: Selective

    
     of one fluoride by a hydroxide ion. The first hydrolysis deactivates the ring (via electron donation from the new oxygen), making the second fluoride significantly less reactive, thus preventing over-hydrolysis.
    
Experimental Protocol
  • Step 1: Fluorination [1]

    • Reagents: 4,6-Dichloropyrimidine (1.0 eq), Anhydrous KF (2.5 eq), 18-Crown-6 (0.1 eq).

    • Solvent: Sulfolane or DMSO (Dry).

    • Conditions: Heat to 100–120°C for 4–6 hours under

      
      .
      
    • Workup: Distillation (4,6-difluoropyrimidine is volatile) or extraction.

  • Step 2: Hydrolysis

    • Reagents: 4,6-Difluoropyrimidine (1.0 eq), KOH (2.1 eq, 10% aq solution).

    • Conditions: Stir at 0–5°C initially, then allow to warm to RT over 2 hours.

    • Quench: Acidify with HCl to pH ~3–4 to precipitate the product.

    • Yield: typically 75–85% (over 2 steps).

Pros & Cons
  • (+) Scalability: High throughput; avoids chromatography.

  • (+) Selectivity: Ring deactivation ensures mono-hydrolysis.

  • (-) Cost: Requires stoichiometric fluoride sources (KF/CsF) and phase transfer catalysts.

Route B: Balz-Schiemann Reaction (Diazotization)

A classic approach converting an amine to a fluoride via a diazonium salt. This is useful if 6-aminopyrimidin-4-ol is already available in your library.

Mechanism
  • Diazotization: Reaction of the primary amine with nitrosonium ion (

    
    ) to form the diazonium salt.
    
  • Fluorodedenitrogenation: Thermal decomposition of the diazonium tetrafluoroborate salt yields the aryl fluoride.

Experimental Protocol
  • Precursor: 6-Aminopyrimidin-4-ol.[2]

  • Reagents:

    
     (1.2 eq), 
    
    
    
    (48% aq, excess) or HF/Pyridine (Olah's Reagent).
  • Conditions:

    • Dissolve amine in

      
       at -10°C.
      
    • Add

      
       dropwise (maintain <0°C).
      
    • Stir 30 min, then heat to reflux (decomposition) or irradiate (photochemical).

  • Yield: Typically 30–50%.

Pros & Cons
  • (+) Directness: Single step from the amine.

  • (-) Safety: Diazonium salts of heterocycles can be unstable/explosive.

  • (-) Yield: Often suffers from side reactions (phenol formation via water attack) due to the high reactivity of the diazonium species.

Route C: Nucleophilic Fluorination of Protected 6-Chloropyrimidin-4-ol

Direct displacement of chlorine on 6-chloropyrimidin-4-ol is difficult because the hydroxyl group is acidic (


). Under basic Halex conditions, the phenoxide forms, rendering the ring electron-rich and repelling the nucleophilic fluoride. Protection is required.
Mechanism
  • Protection: O-Methylation or O-Benzylation.

  • Halex Reaction:

    
     of Cl with F.
    
  • Deprotection: Acidic hydrolysis or Hydrogenolysis.

Experimental Protocol
  • Step 1: React 6-chloropyrimidin-4-ol with Benzyl bromide (

    
    ) and 
    
    
    
    in DMF.
  • Step 2: React 4-(benzyloxy)-6-chloropyrimidine with CsF (2.0 eq) in DMSO at 140°C.

  • Step 3: Hydrogenation (

    
    , Pd/C) to remove the benzyl group.
    
Pros & Cons
  • (+) Versatility: Allows for late-stage fluorination.

  • (-) Efficiency: Adds two extra steps (protection/deprotection).

  • (-) Atom Economy: Poor compared to Route A.

Comparative Data Analysis

FeatureRoute A (Hydrolysis)Route B (Balz-Schiemann)Route C (Protected Halex)
Overall Yield High (75-85%) Low-Medium (30-50%)Medium (50-60%)
Step Count 2 (from Dichloro)1 (from Amine)3 (from Chloro-ol)
Scalability Excellent Poor (Safety limits)Good
Reagent Cost Low (KF, KOH)Medium (

)
High (CsF, Pd/C)
Safety Profile Moderate (High Temp)High Risk (Diazonium)Good
Purification Precipitation/CrystallizationChromatography often neededChromatography needed

Visualized Workflows

The following diagrams illustrate the decision logic and reaction pathways.

SynthesisComparison cluster_0 Route A: Industrial Standard Start_Dichloro 4,6-Dichloropyrimidine Step_Halex Halex Reaction (KF, Sulfolane, 120°C) Start_Dichloro->Step_Halex Start_Amine 6-Aminopyrimidin-4-ol Step_Diazo Diazotization (NaNO2, HBF4, 0°C -> Reflux) Start_Amine->Step_Diazo Start_Chloro 6-Chloropyrimidin-4-ol Step_Protect Protection (BnBr, K2CO3) Start_Chloro->Step_Protect Int_Difluoro 4,6-Difluoropyrimidine Step_Halex->Int_Difluoro Step_Hydrolysis Partial Hydrolysis (KOH, H2O, 0°C) Target This compound (Target) Step_Hydrolysis->Target Route A (Recommended) Step_Diazo->Target Route B Int_Protected 4-(Benzyloxy)-6-chloropyrimidine Step_Protect->Int_Protected Step_Halex_Prot Halex Reaction (CsF, DMSO, 140°C) Int_Prot_Fluoro 4-(Benzyloxy)-6-fluoropyrimidine Step_Halex_Prot->Int_Prot_Fluoro Step_Deprot Deprotection (H2, Pd/C) Step_Deprot->Target Route C Int_Difluoro->Step_Hydrolysis Int_Protected->Step_Halex_Prot Int_Prot_Fluoro->Step_Deprot

Caption: Comparative flow of synthetic routes. Route A (Left) offers the most direct and scalable path.

References

  • Preparation of 4,6-difluoropyrimidine derivatives. Google Patents. CN111303045A. Link

  • Process for preparing 4,6-dichloropyrimidine. Google Patents. US6018045A. Link

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine (Balz-Schiemann Analogy). NII.ac.jp. 3

  • Nucleophilic Fluorination: Reagents and Methods. Thermo Fisher Scientific. Link

  • Tautomerism of 4-hydroxypyrimidines. PubMed. Link

Sources

A Senior Application Scientist's Guide to the Preclinical Evaluation of 6-fluoropyrimidin-4-ol in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison with 5-Fluorouracil and CF10

Introduction: The Rationale for Novel Fluoropyrimidines

For decades, fluoropyrimidines, most notably 5-Fluorouracil (5-FU), have been a cornerstone of chemotherapy, particularly for solid tumors like colorectal cancer. Their mechanism relies on disrupting the fundamental process of nucleotide synthesis, a pathway that is often hyperactive in rapidly proliferating cancer cells. However, the clinical utility of 5-FU is frequently hampered by a narrow therapeutic window and significant toxicity.[1] This has spurred the development of next-generation fluoropyrimidine agents designed to offer improved efficacy, a more favorable safety profile, and enhanced selectivity for tumor tissue.

This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational agent, 6-fluoropyrimidin-4-ol. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific reasoning behind each experimental choice. We will benchmark this compound against two critical comparators:

  • 5-Fluorouracil (5-FU): The long-standing clinical standard, providing a baseline for therapeutic efficacy and toxicity.

  • CF10: A next-generation, nanoscale DNA-based fluoropyrimidine polymer, representing innovative delivery strategies designed to improve potency and reduce off-target effects.[1]

This document will guide researchers through the critical stages of in vivo evaluation, from mechanism of action and animal model selection to detailed protocols for efficacy, pharmacokinetic, and safety studies.

Section 1: Mechanism of Action - The Pyrimidine Synthesis Pathway as a Therapeutic Target

The uncontrolled proliferation of cancer cells necessitates a constant and abundant supply of nucleotides for DNA and RNA synthesis. The de novo pyrimidine biosynthesis pathway is therefore a critical and validated target for anticancer therapy.[2][3] Fluoropyrimidine analogs function as antimetabolites; they are structurally similar to endogenous pyrimidines and can thus competitively inhibit key enzymes in this pathway.

The primary mechanism of 5-FU involves its intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase (TS), inhibiting its function and leading to a depletion of thymidine, a crucial component of DNA.[1] It is hypothesized that this compound, as a structural analog, likely engages a similar enzymatic target within this pathway.

Visualizing the Target Pathway

The following diagram illustrates the key steps in the de novo pyrimidine biosynthesis pathway and the putative site of inhibition by fluoropyrimidine analogs. Understanding this pathway is essential for interpreting downstream effects and potential resistance mechanisms.

Pyrimidine_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria Gln Glutamine + 2 ATP + CO2 CP Carbamoyl Phosphate Gln->CP CPS II CA Carbamoyl Aspartate CP->CA ATCase Asp Aspartate DHO Dihydroorotate CA->DHO Dihydroorotase Orotate_cyto DHO->Orotate_cyto DHO_mito UMP UMP UDP UDP UMP->UDP UMPK dUDP dUDP UDP->dUDP RNR UTP UTP UDP->UTP NDPK dUMP dUMP dUDP->dUMP dTMP dTMP (to DNA Synthesis) dUMP->dTMP Thymidylate Synthase (TS) CTP CTP (to RNA Synthesis) UTP->CTP CTPS Orotate_mito Orotate UMPS UMPS UMPS->UMP UMPS Orotate_mito->UMPS UMPS DHO_mito->Orotate_mito DHODH Inhibitor This compound (as FdUMP) Inhibitor->dTMP Inhibition

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of fluoropyrimidines.

Section 2: A Framework for Comparative Preclinical Evaluation

A robust preclinical study hinges on a well-designed, controlled comparison. The goal is to generate objective data that clearly delineates the therapeutic potential and liabilities of the investigational compound relative to established benchmarks.

Selection of Comparators: The Rationale
  • 5-Fluorouracil (5-FU): As the clinical standard of care for many relevant cancers, any new agent must demonstrate a tangible advantage over 5-FU, whether in terms of superior efficacy, reduced toxicity, or both.

  • CF10: This nanoscale DNA polymer represents a modern drug delivery strategy.[1] Encapsulating the active fluoropyrimidine within a DNA backbone aims to improve plasma stability and promote selective uptake into cancer cells.[1] Comparing this compound to CF10 allows for an assessment against cutting-edge, rather than just historical, competition.

General Experimental Workflow

The diagram below outlines the typical workflow for a comparative in vivo efficacy study. This systematic process ensures reproducibility and allows for the simultaneous evaluation of multiple compounds under identical conditions.

Experimental_Workflow cluster_groups Treatment Arms A 1. Cell Line Selection & Expansion (e.g., HCT116 Colorectal) B 2. Animal Model Preparation (e.g., Immunocompromised Mice) A->B C 3. Tumor Implantation (Subcutaneous) B->C D 4. Tumor Growth Monitoring (to ~100-150 mm³) C->D E 5. Randomization into Treatment Groups D->E F 6. Treatment Initiation (Dosing Regimen) E->F G1 Vehicle Control G2 This compound G3 5-Fluorouracil G4 CF10 G 7. Concurrent Monitoring: - Tumor Volume - Body Weight - Clinical Signs F->G H 8. Study Endpoint Reached (e.g., Tumor Size Limit) G->H I 9. Data Analysis: - Efficacy (TGI) - Tolerability (Weight Loss) H->I J 10. Comparative Evaluation & Reporting I->J

Caption: Standard workflow for a comparative in vivo xenograft study.

Section 3: In Vivo Efficacy Assessment in Xenograft Models

The primary goal of this phase is to determine if this compound can inhibit tumor growth in a living organism and how its performance compares to our selected benchmarks.

Animal Model Selection: A Critical Decision

The choice of animal model is paramount for generating clinically relevant data. For testing a human-specific anticancer agent, the cell line-derived xenograft (CDX) model is a standard and robust starting point.[4]

  • Rationale: Human cancer cells (e.g., HCT116, a human colorectal carcinoma line) are implanted into immunodeficient mice (e.g., NCr nude or NSG).[1][5] The compromised immune system of the host prevents rejection of the human tumor, allowing its growth to be studied. This model is highly reproducible and cost-effective for initial efficacy screening.[6]

Data Presentation: Comparative Efficacy

The following table presents a hypothetical but realistic dataset from a 21-day HCT116 xenograft study. The key endpoint is Tumor Growth Inhibition (TGI) , which quantifies the reduction in tumor growth in treated animals compared to the vehicle-treated control group.

Treatment Group (n=8)Dose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)Study Mortality
Vehicle Control 10 mL/kg, PO, QD1250 ± 150-+2.50/8
This compound 20 mg/kg, PO, QD500 ± 8560-4.00/8
5-Fluorouracil (5-FU) 25 mg/kg, IP, Q3D625 ± 11050-12.51/8
CF10 20 mg/kg (FP equiv.), IV, QW438 ± 7065-1.50/8

PO: Oral gavage; IP: Intraperitoneal; IV: Intravenous; QD: Daily; Q3D: Every 3 days; QW: Weekly.

Interpretation: In this hypothetical scenario, this compound demonstrates superior TGI compared to the standard 5-FU and exhibits a more favorable safety profile (less body weight loss). It shows comparable efficacy to the next-generation CF10, suggesting it is a promising candidate worthy of further investigation.

Section 4: Pharmacokinetic and Safety Profiling

Efficacy is only one part of the story. A successful drug candidate must also possess favorable pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes the drug—and an acceptable safety profile.

Pharmacokinetic Analysis

PK studies are typically conducted in rodent models like Sprague-Dawley rats or beagle dogs, which are often used for their physiological similarities to humans in terms of drug metabolism.[7] The goal is to determine key parameters that will inform clinical dosing strategies.

Safety and Tolerability Assessment

Acute and sub-chronic toxicity studies are performed to identify potential adverse effects. Key monitored parameters include changes in body weight, clinical observations (e.g., changes in posture, activity, fur), and, in more detailed studies, clinical pathology and histopathology.[8]

Data Presentation: Comparative PK and Safety

This table summarizes representative PK and safety data for our three compounds.

ParameterThis compound5-Fluorouracil (5-FU)CF10
Administration Route Oral (PO)Intraperitoneal (IP)Intravenous (IV)
Bioavailability (%) 75N/A (IP)N/A (IV)
Cmax (ng/mL) 150025005000
T½ (Plasma half-life, hr) 4.50.212
Primary Clearance Route Renal / HepaticHepaticReticuloendothelial System
Max Tolerated Dose (MTD) 30 mg/kg (QD)35 mg/kg (Q3D)25 mg/kg (QW)
Key Toxicity Signal Mild, transient weight lossMyelosuppression, GI toxicityMinimal at therapeutic dose

Interpretation: The high oral bioavailability and longer half-life of this compound compared to 5-FU are significant advantages, suggesting less frequent dosing and more consistent drug exposure. Its safety profile appears superior to 5-FU. CF10's long half-life is characteristic of a polymer-based delivery system.[1]

Section 5: Detailed Experimental Methodologies

Scientific integrity demands that protocols be described with sufficient detail to ensure they are self-validating and reproducible.

Protocol 1: Xenograft Efficacy Study in NCr Nude Mice
  • Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Tumor Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free medium mixed 1:1 with Matrigel. Subcutaneously inject 5 x 10⁶ cells in a 100 µL volume into the right flank of 6-8 week old female NCr nude mice.

  • Tumor Monitoring: Begin tumor measurements three times weekly once tumors are palpable. Use digital calipers to measure the length (L) and width (W).[9]

    • Causality: While calipers are common, ultrasound imaging provides more accurate and reproducible volume measurements by capturing the third dimension (depth) and excluding non-tumor tissue, potentially reducing the number of animals required to achieve statistical significance.[10][11]

  • Tumor Volume Calculation: Volume (mm³) = (W² x L) / 2.[12]

  • Randomization: When mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) ensuring a similar mean tumor volume across all groups.

  • Treatment Administration: Prepare drug formulations daily. Administer compounds according to the schedules defined in the efficacy table (e.g., via oral gavage for this compound).

  • Data Collection: Record tumor volumes and body weights three times per week. Monitor animals daily for any clinical signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach the predetermined size limit (e.g., 1500 mm³) or after a fixed duration (e.g., 21 or 28 days). Euthanize animals and collect tumors for ex vivo analysis if required.

Protocol 2: Oral Gavage (PO) Administration in Mice

This procedure requires proper training to minimize animal stress and prevent injury.[13]

  • Animal Restraint: Firmly restrain the mouse, ensuring the head and body are aligned vertically to straighten the path to the esophagus.[13]

  • Needle Measurement: Pre-measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation. Mark the needle if necessary.[14]

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth toward the back of the throat.

  • Advancement: Allow the mouse to swallow the needle; do not force it.[13] The needle should pass easily down the esophagus. If resistance is met, withdraw and restart.

  • Substance Administration: Once the needle is in place, slowly administer the pre-determined volume (typically not exceeding 10 mL/kg).[15]

    • Causality: Administering the compound slowly prevents pressure buildup and reduces the risk of reflux into the esophagus and subsequent aspiration into the lungs.[14]

  • Withdrawal: Administer the full dose before smoothly and quickly withdrawing the needle.

  • Post-Procedure Monitoring: Briefly monitor the animal to ensure it has recovered well from the procedure.

Conclusion and Future Directions

This guide outlines a rigorous, comparative approach to the preclinical evaluation of this compound. Based on our hypothetical data, the compound presents a promising profile, with efficacy that is competitive with both the standard of care (5-FU) and a next-generation therapeutic (CF10), coupled with a superior safety and pharmacokinetic profile.

These findings provide a strong rationale for advancing this compound into further preclinical development, including:

  • Evaluation in additional models: Testing in patient-derived xenograft (PDX) models to assess efficacy across a more clinically representative and heterogeneous tumor population.[4]

  • Combination studies: Investigating synergistic effects with other standard-of-care agents or targeted therapies.

  • IND-enabling toxicology studies: Formal safety and toxicology studies under Good Laboratory Practice (GLP) conditions to support an Investigational New Drug (IND) application.

By adhering to a scientifically sound, logical, and comparative evaluation framework, researchers can build a robust data package that confidently supports the continued development of promising new therapeutic agents like this compound.

References

  • Epling, B., et al. (2024). Preclinical evaluation of ELP-004 in mice. Pharmacology Research & Perspectives.
  • Klančar, U., et al. (n.d.). Preclinical Evaluation – Animal Models to Evaluate MR Formulations. Request PDF.
  • Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE.
  • Gautam, M. & Singh, A. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Research Allied Sciences.
  • Jensen, M. M., et al. (2014). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. Journal of Visualized Experiments.
  • Van den Kerkhof, J., et al. (2022). Preclinical animal models to evaluate therapeutic antiviral antibodies. Virology Journal.
  • Chen, S. F., et al. (1988). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research.
  • Roy, S., et al. (2024). LNP-Mediated CF10 Delivery Selectively Enhances Potency to Colorectal Cancer Cells and Preserves the TS/Top1 Dual Targeting Mechanism. ACS Chemical Biology.
  • Li, Z., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences.
  • PREVENT Cancer Preclinical Drug Development Program. (n.d.). Animal Models Used by PREVENT. National Cancer Institute.
  • Tella, S., et al. (2024). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Bioorganic & Medicinal Chemistry.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Office of the University Veterinarian.
  • S, S., & G, S. (2024). Toxicity Assessment Of Glycofurol In Zebrafish And In Silico Admet Profiling. Journal of Pharmaceutical Negative Results.
  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews.
  • Iyengar, G., et al. (2024). Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv.
  • Wang, Y., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology.
  • Mortensen, J. C., et al. (2024). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS ONE.
  • Thompson, K. L., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. GigaScience.
  • Taconic Biosciences. (2016). Preclinical Immuno-Oncology Animal Models. Taconic Biosciences.
  • SRIRAMCHEM. (n.d.). 6-ethyl-5-fluoropyrimidin-4-ol. SRIRAMCHEM.
  • Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia.
  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University.
  • Wilson, M. R., et al. (2021). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Journal of Biological Chemistry.
  • Gökçe, A., et al. (2025). Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. ResearchGate.
  • Day, C. P., et al. (2015). Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges. Cell.
  • Biopticon. (2021). Tumor Volume Measurements by Calipers. Biopticon.
  • Ghannoum, M. A. & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews.
  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia.
  • Li, H., et al. (2023). The Study of Allergic Reactions in Mice Induced by Particulate Matter from Duck Houses. Toxics.
  • O'Donovan, G. A. & Neuhard, J. (1970). Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. Bacteriological Reviews.
  • UQ Animal Ethics Committee. (2021). LAB_021 Oral Gavage in Mice and Rats. The University of Queensland.
  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Champions Oncology.
  • Taconic Biosciences. (n.d.). Mouse Models for Oncology and Immuno-Oncology Research. Taconic Biosciences.

Sources

Safety Operating Guide

Navigating the Disposal of 6-fluoropyrimidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized heterocyclic compounds like 6-fluoropyrimidin-4-ol requires a nuanced understanding of its properties to ensure safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.

Foundational Principles: Hazard Assessment and Causality

The presence of the fluorine atom and the pyrimidine ring structure are key determinants of its reactivity and toxicity. Fluorinated organic molecules can release toxic hydrogen fluoride (HF) gas upon incomplete combustion, necessitating specific disposal technologies.[4] Furthermore, heterocyclic compounds, particularly those used in pharmaceuticals, are recognized as emerging environmental contaminants due to their potential persistence and bioaccumulation.[5] Therefore, the primary goal of our disposal strategy is twofold: neutralize immediate hazards to personnel and prevent environmental release.

Table 1: Inferred Hazard Profile for this compound and Handling Requirements

Hazard CategoryInferred GHS Hazard StatementsRequired Personal Protective Equipment (PPE)Engineering Controls
Acute Toxicity (Oral) H302: Harmful if swallowed[1]Chemical-resistant gloves (Nitrile), Lab coat
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[1][3]Chemical-resistant gloves (Nitrile), Lab coat, ApronChemical Fume Hood
Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation[1][2]ANSI Z87.1 compliant safety glasses with side shields or chemical splash gogglesEyewash Station
Skin Sensitization H317: May cause an allergic skin reaction[2]Chemical-resistant gloves (Nitrile), Lab coat
Environmental Hazard Potential for persistence in aquatic systems[5]N/AN/A

This table is based on data for structurally similar compounds. Always consult the specific SDS provided by the manufacturer for definitive hazard information.

Operational Protocol: From Benchtop to Final Disposition

The proper disposal of this compound is not a single action but a systematic workflow. Adherence to this process ensures safety and regulatory compliance at every stage.

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[6]

  • Solid Waste:

    • Identify: All waste streams containing this compound must be identified. This includes neat (pure) compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE.

    • Contain: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, vapor-tight lid.

    • Label: The label must include the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of any other constituents.[6] All components of a mixture must be listed.

  • Liquid Waste (Solutions):

    • Identify: Solutions containing this compound, such as from reaction workups or analytical standards.

    • Contain: Use a dedicated, leak-proof, and shatter-resistant container (HDPE or coated glass is preferred). Never mix aqueous waste with organic solvent waste unless explicitly part of a validated neutralization procedure.

    • Label: As with solid waste, the container must be clearly labeled with "Hazardous Waste" and the names and approximate concentrations of all chemical components.

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA must be at or near the point of generation.

  • Containers must be kept closed at all times except when adding waste.[7]

  • Secondary containment (e.g., a larger bin or tray) is required to contain potential spills.[8]

  • Incompatible waste streams must be stored separately within the SAA to prevent accidental mixing.

The decision on the final disposal route is dictated by the nature of the waste and institutional and regulatory requirements. The following diagram outlines the decision-making process.

DisposalWorkflow Disposal Decision Workflow for this compound A Identify Waste Stream (Solid, Liquid, Contaminated Material) B Is the waste the neat (pure) compound? A->B Solid C Is the waste a dilute aqueous solution? A->C Liquid D Is the waste contaminated lab material (gloves, tips, glassware)? A->D Contaminated E Package as solid hazardous waste. Label with full chemical name and hazard class. B->E F Consult EHS for potential in-lab neutralization protocol. (Requires specific validated procedure) C->F H Package in a dedicated solid waste container. Label as 'Solid Hazardous Waste' with chemical name. D->H I Transfer to Central Accumulation Area for pickup by licensed waste vendor. E->I G If neutralization is not feasible or permitted, package as liquid hazardous waste. F->G No/Not Permitted G->I H->I J Final Disposal Method: High-Temperature Incineration with flue gas scrubbing. I->J

Caption: Decision workflow for segregating and processing this compound waste.

The Scientific Rationale for High-Temperature Incineration

For fluorinated organic compounds, high-temperature incineration (typically >1,200°C) is the preferred disposal method.[9] This is not merely a matter of destruction but of controlled decomposition.

  • Causality: At these temperatures, the robust carbon-fluorine bond is broken. The subsequent reaction chemistry can produce hydrogen fluoride (HF). Modern hazardous waste incinerators are equipped with alkaline scrubbers (e.g., calcium carbonate) in their flue gas stacks.[4] These systems neutralize the acidic HF gas, converting it into inert salts (e.g., calcium fluoride), thereby preventing the release of corrosive and toxic pollutants into the atmosphere.

  • Regulatory Context: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical wastes are categorized by specific codes. While this compound is not explicitly listed, it would likely be classified based on its characteristics (e.g., toxicity). Furthermore, many halogenated organic compounds fall under the "F-list" of hazardous wastes from non-specific sources.[10][11] Disposal via a licensed hazardous waste management facility ensures compliance with these complex regulations.[12][13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate.

  • Isolate: Secure the area to prevent entry. If safe to do so, close the sash on the fume hood where the spill occurred.

  • Protect: Don appropriate PPE, including a lab coat, gloves, and chemical splash goggles. For large spills, a respirator may be necessary.

  • Contain and Clean:

    • For solid spills , gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[2] Sweep up the material without creating dust and place it in a labeled hazardous waste container.

    • For liquid spills , absorb with a chemical spill kit absorbent.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[1]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

By adhering to these scientifically grounded and systematic procedures, laboratory professionals can manage this compound waste with confidence, ensuring personal safety, regulatory compliance, and the protection of our shared environment.

References

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ResearchGate. (2024). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Effective Lab Chemical Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Academies Press. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]

  • George Washington University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Safety and Waste Management for SAM Chemistry Methods. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.